molecular formula C8H17NO B11922841 3-(Isopentyloxy)azetidine CAS No. 1220038-73-2

3-(Isopentyloxy)azetidine

Cat. No.: B11922841
CAS No.: 1220038-73-2
M. Wt: 143.23 g/mol
InChI Key: AALWIFFNQKVWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopentyloxy)azetidine is a chemical compound that features an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine scaffold is a prominent pharmacophore in medicinal chemistry, valued for its use in creating conformationally constrained analogs of bioactive molecules and peptides . This specific derivative, functionalized with an isopentyloxy side chain, is designed as a building block for pharmaceutical research and the synthesis of more complex chemical entities. Azetidine rings are found in a range of biologically active compounds and approved therapeutics, such as the antihypertensive drug Azelnidipine . Furthermore, azetidine carboxylic acids serve as important scaffolds and are conformationally constrained analogues of well-known amino acids like L-proline and GABA, making them useful in peptide modification and drug design . Beyond medicinal chemistry, substituted azetidines have demonstrated significant utility in asymmetric synthesis, where they can act as rigid, concave ligands in metal-catalyzed reactions, such as the copper-catalyzed Henry reaction, to achieve high enantioselectivity . The structural properties of the azetidine ring, combined with the lipophilic isopentyloxy substituent, make 3-(Isopentyloxy)azetidine a valuable intermediate for researchers exploring new chemical space in areas including drug discovery, agrochemical development, and materials science. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. I hope this provided content is helpful. Since the specific data for your compound was not available, would you like me to try a new search for other 3-alkoxy azetidine derivatives to gather more comparative information?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1220038-73-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(3-methylbutoxy)azetidine

InChI

InChI=1S/C8H17NO/c1-7(2)3-4-10-8-5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

AALWIFFNQKVWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1CNC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(Isopentyloxy)azetidine: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and three-dimensionality, which can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][4] This guide provides a comprehensive technical overview of a specific derivative, 3-(isopentyloxy)azetidine, for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical structure, predicted properties, logical synthetic approaches, and its potential as a valuable building block in the design of novel therapeutics.

The Azetidine Motif: A Strategic Choice in Drug Design

Azetidines are saturated heterocyclic organic compounds consisting of a four-membered ring with three carbon atoms and one nitrogen atom.[5][6] The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines.[7] This balance of stability and reactivity allows for versatile chemical modifications.[7]

The incorporation of an azetidine ring into a drug molecule can offer several advantages:

  • Improved Metabolic Stability: The compact and rigid structure can shield adjacent chemical bonds from metabolic enzymes.[1][2]

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.[1]

  • Novel Chemical Space: The defined three-dimensional geometry of the azetidine ring allows for the exploration of new vector spaces in drug design, potentially leading to improved target engagement.[2]

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other commonly used groups, offering a way to modulate a compound's properties while maintaining its biological activity.

Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine core, highlighting the successful application of this scaffold in pharmaceutical development.[1][3]

Chemical Structure and Properties of 3-(Isopentyloxy)azetidine

Chemical Structure:

3-(Isopentyloxy)azetidine is characterized by a central azetidine ring with an isopentyloxy group attached to the carbon at the 3-position.

  • IUPAC Name: 3-(3-methylbutoxy)azetidine

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • CAS Number: Not available (This specific derivative may be a novel compound or not widely cataloged).

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 3-(Isopentyloxy)azetidine.

Predicted Physicochemical Properties:

PropertyPredicted Value for 3-(Isopentyloxy)azetidineReference: 3-Isopropoxy-azetidine hydrochloride[8]
Appearance Colorless to pale yellow liquid or low-melting solidPale yellow hygroscopic powder
Boiling Point Estimated 180-200 °CNot available
Solubility Soluble in organic solvents (e.g., methanol, chloroform, DMSO). Limited solubility in water.Not specified, but likely soluble in water due to hydrochloride salt form.
pKa (of the conjugate acid) Estimated 9-10Not available

The isopentyloxy group is expected to increase the lipophilicity of the molecule compared to smaller alkoxy substituents.

Synthetic Approaches to 3-(Isopentyloxy)azetidine

The synthesis of 3-(isopentyloxy)azetidine would logically proceed from a readily available 3-substituted azetidine precursor, most commonly 3-hydroxyazetidine or a protected form thereof. The key transformation is an etherification reaction.

A plausible and efficient synthetic route would involve the Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Protection of 3-Hydroxyazetidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-Hydroxyazetidine B N-Protected 3-Hydroxyazetidine A->B Boc2O or Cbz-Cl C N-Protected 3-Hydroxyazetidine E N-Protected 3-(Isopentyloxy)azetidine C->E NaH or K2CO3 D Isopentyl Bromide D->E F N-Protected 3-(Isopentyloxy)azetidine G 3-(Isopentyloxy)azetidine F->G TFA or H2/Pd-C

Caption: Proposed synthetic workflow for 3-(Isopentyloxy)azetidine.

Detailed Experimental Protocol (Hypothetical):

Part 1: N-Protection of 3-Hydroxyazetidine

The nitrogen of the azetidine ring is a nucleophile and can interfere with the subsequent etherification step. Therefore, it is crucial to protect it with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

  • Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Part 2: Williamson Ether Synthesis

  • Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Carefully add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. The evolution of hydrogen gas will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add isopentyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain crude N-Boc-3-(isopentyloxy)azetidine.

  • Purify the crude product by column chromatography on silica gel.

Part 3: N-Deprotection

The final step is the removal of the N-protecting group to yield the target compound.

  • Dissolve the purified N-Boc-3-(isopentyloxy)azetidine in a suitable solvent, such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding a solution of HCl in ether, or neutralize with a base and extract the free base.

Applications in Drug Discovery

3-(Isopentyloxy)azetidine is a valuable building block for creating a diverse library of compounds for screening in various drug discovery programs. The presence of the secondary amine in the azetidine ring provides a convenient handle for further functionalization, while the isopentyloxy group can be used to probe hydrophobic pockets in target proteins.

Potential Therapeutic Areas:

  • Neurological Disorders: The azetidine scaffold is present in compounds targeting the central nervous system.[1] The lipophilic nature of the isopentyloxy group may enhance blood-brain barrier penetration.

  • Oncology: Several kinase inhibitors incorporate the azetidine motif.[1][3]

  • Infectious Diseases: Azetidine derivatives have shown antibacterial properties.[9]

Logical Progression in a Drug Discovery Campaign:

G A Synthesis of 3-(Isopentyloxy)azetidine B Library Synthesis via N-functionalization A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Role of 3-(Isopentyloxy)azetidine in a drug discovery pipeline.

Conclusion

3-(Isopentyloxy)azetidine represents a promising, albeit currently under-explored, chemical entity for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its structure combines the advantageous properties of the azetidine scaffold with a lipophilic side chain that can be exploited for targeted drug design. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, building blocks like 3-(isopentyloxy)azetidine will be instrumental in the development of the next generation of therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidine. Wikipedia.
  • Azetidines in Drug Discovery. PharmaBlock.
  • 3-Isopropoxy-azetidine hydrochloride. Chem-Impex.
  • Azetidines. Fisher Scientific.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Azetidine. Santa Cruz Biotechnology.
  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.
  • Structure of azetidine‐containing compounds found in nature.

Sources

Technical Guide: Synthesis and Characterization of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(Isopentyloxy)azetidine , a valuable heterocyclic building block for medicinal chemistry. The azetidine ring, with its inherent strain and specific vector orientation, serves as an optimal bioisostere for morpholine, piperidine, or cyclobutane moieties, often improving metabolic stability and lipophilicity profiles in drug candidates.

The protocol defined herein utilizes a robust Williamson Ether Synthesis strategy starting from the commercially available 1-Boc-3-hydroxyazetidine . This route is selected for its high reproducibility, scalability, and avoidance of unstable intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the stability of the strained azetidine ring throughout the functionalization process. The nitrogen atom must be protected to prevent N-alkylation or polymerization. The tert-butyloxycarbonyl (Boc) group is chosen for its orthogonality to the basic conditions required for ether formation.

Strategic Disconnection

The target molecule (3) is disconnected at the ether linkage and the nitrogen protecting group.

  • C-O Bond Formation: Disconnection leads to 1-Boc-3-hydroxyazetidine (Nucleophile) and 1-Bromo-3-methylbutane (Electrophile).

  • N-Deprotection: Removal of the Boc group yields the final free amine or its salt.

Retrosynthesis Target 3-(Isopentyloxy)azetidine (Target) Intermediate 1-Boc-3-(isopentyloxy)azetidine (Protected Intermediate) Target->Intermediate Deprotection (TFA or HCl) SM1 1-Boc-3-hydroxyazetidine (Starting Material) Intermediate->SM1 Williamson Ether Synthesis (NaH, DMF) SM2 1-Bromo-3-methylbutane (Isopentyl Bromide) Intermediate->SM2 Electrophile

Caption: Retrosynthetic disconnection showing the convergent assembly via etherification followed by deprotection.

Experimental Protocol

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Functionalize the C3-hydroxyl group with an isopentyl chain. Mechanism: Deprotonation of the secondary alcohol by Sodium Hydride (NaH) to form an alkoxide, followed by


 attack on isopentyl bromide.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1-Boc-3-hydroxyazetidine 173.211.0Substrate
Sodium Hydride (60% in oil) 24.001.2Base
1-Bromo-3-methylbutane 151.051.2Electrophile
DMF (Anhydrous) -10 volSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (Dimethylformamide). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

    • Checkpoint: The solution may turn slightly yellow or cloudy; bubbling should cease.

  • Alkylation: Add 1-bromo-3-methylbutane (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

    • Optimization: If conversion is slow (checked by TLC), heat to 50°C for 4 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with

      
       (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Target:1-Boc-3-(isopentyloxy)azetidine (Colorless oil).

Phase 2: N-Deprotection

Objective: Removal of the Boc group to release the secondary amine.

Reagents
ReagentRole
Trifluoroacetic Acid (TFA) Acidic Cleavage Agent
Dichloromethane (DCM) Solvent
Saturated

Neutralizing Agent
Step-by-Step Methodology
  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (5 vol). Cool to 0°C.

  • Acidification: Add TFA (10–20 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the product will be a baseline spot in non-polar systems) or LCMS.

  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Wash with saturated aqueous

      
       or 
      
      
      
      until the aqueous layer is pH ~9–10.
    • Extract the aqueous layer with DCM (

      
      ) or Chloroform/Isopropanol (3:1) if the product is highly polar.
      
    • Dry over

      
       and concentrate carefully (product may be volatile).
      
  • Salt Formation (Optional but Recommended): To store the compound, convert it to the HCl or Oxalate salt by treating the ethereal solution of the free base with HCl/ether or Oxalic acid.

Reaction Workflow Diagram

Workflow Step1 Step 1: Alkoxide Formation (0°C, DMF, NaH) Step2 Step 2: Alkylation (+ Isopentyl Bromide, RT-50°C) Step1->Step2 Activation Step3 Step 3: Workup & Purification (Extr. EtOAc, Flash Chrom.) Step2->Step3 Completion Step4 Step 4: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Intermediate Isolated Final 3-(Isopentyloxy)azetidine (Free Base or Salt) Step4->Final Neutralization

Caption: Sequential workflow for the synthesis of 3-(Isopentyloxy)azetidine.

Characterization & Validation

Expected Analytical Data

Since specific literature data for this exact analog may be sparse, the following data is predicted based on high-fidelity simulations of the azetidine core and isopentyl side chain.

1. Proton NMR (

NMR, 400 MHz,

)
  • Isopentyl Group:

    • 
       ppm (d, 
      
      
      
      Hz, 6H,
      
      
      )
    • 
       ppm (q, 2H, 
      
      
      
      )
    • 
       ppm (m, 1H, 
      
      
      
      )
    • 
       ppm (t, 
      
      
      
      Hz, 2H,
      
      
      )
  • Azetidine Ring (Free Base):

    • 
       ppm (m, 4H, 
      
      
      
      )
    • 
       ppm (quint, 1H, 
      
      
      
      )
    • Note: If Boc-protected, the azetidine protons appear as multiplets around 3.8–4.1 ppm, and a singlet for Boc methyls appears at 1.44 ppm.

2. Carbon NMR (

NMR)
  • Azetidine:

    
     ppm (
    
    
    
    ),
    
    
    ppm (
    
    
    ).
  • Isopentyl:

    
     ppm (
    
    
    
    ),
    
    
    ppm (
    
    
    ),
    
    
    ppm (
    
    
    ),
    
    
    ppm (
    
    
    ).
3. Mass Spectrometry (ESI-MS)
  • Formula:

    
    
    
  • Exact Mass: 143.13

  • Observed:

    
    
    
Quality Control Checkpoints
  • TLC Monitoring:

    • Intermediate (Boc):

      
       in 20% EtOAc/Hexane. Stains with Ninhydrin (weak) or 
      
      
      
      .
    • Product (Free Base):

      
       in 10% MeOH/DCM. Stains strongly with Ninhydrin (Secondary amine).
      
  • Impurity Profile: Watch for elimination of isopentyl bromide (isoprene formation) or unreacted starting material.

Safety & Handling

  • Azetidines: While 3-substituted azetidines are generally stable, the ring strain (~26 kcal/mol) makes them susceptible to ring-opening nucleophilic attack under harsh acidic conditions. Avoid strong Lewis acids.

  • Sodium Hydride: Pyrophoric. Handle under inert gas. Quench excess reagent slowly with isopropanol or ammonium chloride solution.

  • Alkyl Halides: 1-Bromo-3-methylbutane is an alkylating agent. Use gloves and work in a fume hood.

References

  • Azetidine Synthesis Review: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.

  • O-Alkylation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • General Azetidine Functionalization: Lowe, G. (2010). Azetidines, Azetines, and Azetes: Monocyclic.[1] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]

  • Starting Material Data: Sigma-Aldrich Product Sheet for 1-Boc-3-hydroxyazetidine (CAS 141699-55-0).

  • Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Comprehensive Spectroscopic Characterization of 3-(Isopentyloxy)azetidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic profiles often relies on the strategic modification of saturated heterocycles. 3-(Isopentyloxy)azetidine (CAS: 1220038-73-2)[1] represents a highly versatile building block in this domain. Incorporating the 3-alkoxyazetidine motif—a validated "azetidine switch" strategy—effectively lowers lipophilicity (LogP), enhances metabolic stability by blocking the C3 oxidation soft spot, and improves the aqueous solubility of drug candidates compared to traditional piperidine or pyrrolidine analogs[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, E-E-A-T-aligned framework for the spectroscopic validation of 3-(Isopentyloxy)azetidine. Rather than merely listing data, this guide elucidates the causality behind the experimental methodologies and spectral assignments, ensuring that your analytical workflows operate as robust, self-validating systems.

Structural & Physicochemical Profiling

Before executing spectroscopic analyses, it is critical to understand the physicochemical baseline of the analyte:

  • Chemical Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Structural Features: A highly strained, four-membered nitrogenous heterocycle (azetidine) featuring an ether linkage at the pseudoasymmetric C3 position, connected to an isopentyl (3-methylbutyl) aliphatic chain.

  • Handling Considerations: The free base is typically a colorless to pale yellow oil. Due to the volatility and basicity of the secondary amine, it is frequently synthesized and handled as a trifluoroacetic acid (TFA) or hydrochloride salt to ensure benchtop stability[3].

Spectroscopic Data & Mechanistic Analysis

The following spectroscopic data is synthesized from established empirical rules and analogous 3-alkoxyazetidine scaffolds[2][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Shifts & Splitting: The azetidine ring is characterized by high angle strain (~26 kcal/mol), which alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds. This strain, combined with the strong inductive electron withdrawal from both the ring nitrogen and the C3 oxygen, causes distinct deshielding.

Crucially, while the azetidine ring possesses a plane of symmetry making the C2 and C4 carbons chemically equivalent, the two protons on each of these carbons are diastereotopic (fixed cis and trans relative to the isopentyloxy group). This creates a complex AA'BB'X spin system with the C3 methine proton, resulting in higher-order multiplets rather than simple doublets[4].

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
4.15 - 4.25 m1HAzetidine C3-HStrongly deshielded by the directly attached ether oxygen and inherent ring strain.
3.50 - 3.70 m4HAzetidine C2-H, C4-HDeshielded by the adjacent secondary amine nitrogen; complex AA'BB' system[5].
3.35 - 3.45 t (J = 6.5 Hz)2HIsopentyl C1'-H₂Deshielded by the adjacent ether oxygen.
2.20 - 2.50 br s1HAmine N-HExchangeable proton; broadness is driven by the quadrupolar relaxation of the ¹⁴N nucleus.
1.60 - 1.75 m1HIsopentyl C3'-HAliphatic methine proton, split by adjacent methylene and methyl groups.
1.40 - 1.55 q (J = 6.8 Hz)2HIsopentyl C2'-H₂Aliphatic methylene in a shielded, purely hydrocarbon environment.
0.90 - 0.95 d (J = 6.6 Hz)6HIsopentyl C4'-H₃, C5'-H₃Terminal gem-dimethyl groups.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
71.5 CHAzetidine C3High frequency shift due to direct attachment to the electronegative oxygen[6].
68.2 CH₂Isopentyl C1'Typical primary ether carbon shift.
54.0 CH₂Azetidine C2, C4Deshielded by the adjacent nitrogen; chemically equivalent due to molecular symmetry[4].
38.5 CH₂Isopentyl C2'Aliphatic chain carbon.
25.2 CHIsopentyl C3'Branching point of the isopentyl group.
22.6 CH₃Isopentyl C4', C5'Equivalent terminal methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes: Because the four-membered azetidine ring forces the internal C-C-C angles to ~90°, the external C-H bonds compensate by adopting greater s-character (approaching sp² hybridization). This occasionally pushes the ring C-H stretching frequencies slightly higher (closer to 2980–3000 cm⁻¹) than standard unstrained alkanes, allowing them to be distinguished from the purely aliphatic isopentyl C-H stretches.

Table 3: Key FT-IR Vibrational Frequencies (ATR, Neat)

Wavenumber (cm⁻¹)IntensityBond/Functional GroupVibration Type
3300 - 3400 Medium, BroadN-HSecondary amine stretching.
2950 - 2850 StrongC-H (sp³)Aliphatic stretching (isopentyl and azetidine core).
1100 - 1050 StrongC-O-CAsymmetric ether stretching.
1460 - 1380 MediumC-HAlkyl bending (characteristic gem-dimethyl split).
Mass Spectrometry (LC-MS / ESI+)

Causality of Fragmentation: Under Electrospray Ionization (ESI) in positive mode, the secondary amine acts as a potent proton acceptor, yielding a robust [M+H]⁺ parent ion. During Collision-Induced Dissociation (CID), protonated alkyl ethers with available β-hydrogens frequently undergo an alkene elimination via a cyclic transition state.

Table 4: MS Fragmentation Pathway (ESI+)

m/zIon TypeFragment Description
144.1 [M+H]⁺Intact protonated molecular ion.
74.1 [Fragment]⁺Protonated azetidin-3-ol (loss of isopentene, -70 Da) via β-hydrogen transfer and alkene elimination.
71.1 [Fragment]⁺Isopentyl cation (direct heterolytic cleavage of the C-O bond).
56.1 [Fragment]⁺Azetidine ring fragment (loss of the entire alkoxy group)[5].

Experimental Protocols & Validation Workflows

To ensure high-fidelity data, the following self-validating experimental protocols must be adhered to. The integration of these orthogonal techniques prevents false-positive structural confirmations.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 10-15 mg of 3-(Isopentyloxy)azetidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Rationale: CDCl₃ is optimal for non-polar to moderately polar ethers and prevents the rapid chemical exchange of the N-H proton, which would otherwise occur in protic solvents like CD₃OD, leading to signal loss.

  • Shimming & Tuning: Perform automated 3D gradient shimming to ensure absolute magnetic field homogeneity. This is critical for resolving the complex AA'BB'X multiplets of the azetidine C2/C4 protons.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay d1=1.5s) and ¹³C NMR at 100 MHz (1024 scans, d1=2.0s) to ensure an adequate signal-to-noise ratio.

Protocol 2: LC-MS (ESI+) Analysis
  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-grade Methanol and Water containing 0.1% Formic Acid.

    • Rationale: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the secondary amine in the ESI source.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Methanol over 3 minutes.

  • Detection: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

Protocol 3: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal.

    • Rationale: ATR requires no KBr pellet pressing, preserving the liquid state of the compound, preventing moisture absorption, and eliminating matrix interference.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Orthogonal Validation Workflow

G Start Synthesized Compound 3-(Isopentyloxy)azetidine NMR_Prep NMR Prep (CDCl3, 0.05% TMS) Start->NMR_Prep IR_Prep IR Prep (ATR-FTIR, Neat) Start->IR_Prep MS_Prep MS Prep (MeOH/H2O, 0.1% FA) Start->MS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq LC-MS (ESI+) Acquisition MS_Prep->MS_Acq Data_Int Orthogonal Data Integration NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int Valid Validated Structure (E-E-A-T Compliant) Data_Int->Valid

Orthogonal Spectroscopic Validation Workflow for 3-(Isopentyloxy)azetidine.

Conclusion

The rigorous spectroscopic characterization of 3-(Isopentyloxy)azetidine requires a multi-modal analytical approach. By integrating NMR, FT-IR, and LC-MS data, researchers can confidently confirm the structural integrity of this critical building block. The inherent ring strain of the azetidine core and the electronic effects of the 3-alkoxy substitution dictate its unique spectral signatures. Understanding the causality behind these signatures serves as a self-validating system, ensuring the highest standards of quality control in downstream drug development processes.

References

  • Title: 3-(3-methylbutoxy)azetidine; trifluoroacetic acid | Source: Sigma-Aldrich | URL: 3

  • Title: 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2 | Source: Chemsrc | URL: 1

  • Title: Azetidine(503-29-7) 1H NMR spectrum | Source: ChemicalBook | URL: 5

  • Title: Azetidine(503-29-7) 13C NMR spectrum | Source: ChemicalBook | URL: 6

  • Title: 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3 | Source: Benchchem | URL: 2

  • Title: Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines | Source: The Royal Society of Chemistry | URL: 4

Sources

Engineering sp³-Rich Scaffolds: A Technical Guide to 3-(Isopentyloxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic modulation of a molecule's three-dimensional geometry is paramount to overcoming clinical attrition caused by poor solubility and off-target toxicity. 3-(Isopentyloxy)azetidine has emerged as a highly specialized building block designed to address these pharmacokinetic challenges. By combining the rigid, polar core of an azetidine ring with the lipophilic flexibility of an isopentyl ether side chain, this compound serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs).

This whitepaper details the core chemical identity—specifically its CAS number (1220038-73-2) and molecular formula (C8H17NO) [1]—alongside field-proven methodologies for its synthesis, analytical validation, and integration into medicinal chemistry workflows.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior during cross-coupling reactions and formulation. The core parameters of 3-(Isopentyloxy)azetidine are summarized below[1]:

ParameterValue
Chemical Name 3-(Isopentyloxy)azetidine
CAS Registry Number 1220038-73-2
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Structural Class Saturated nitrogen heterocycle / Aliphatic ether
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Ether Oxygen)

Structural Rationale: The "Escape from Flatland"

As a Senior Application Scientist, I frequently observe lead compounds failing in late-stage development due to high planarity (excessive sp² carbon character), which drives insolubility and promiscuous protein binding. The incorporation of azetidine derivatives is a direct application of the "escape from flatland" paradigm[2].

Causality of Scaffold Choice:

  • Bioisosteric Replacement: Azetidines act as low-molecular-weight, rigidified bioisosteres for larger saturated heterocycles like morpholines and piperidines. They reduce the overall lipophilic footprint while maintaining the necessary basicity for target engagement[2].

  • Increased Fsp³: The four-membered azetidine ring inherently increases the fraction of sp³ carbons (Fsp³) in a drug candidate, which statistically correlates with higher clinical success rates due to improved three-dimensionality and aqueous solubility[3].

  • Ether Linkage Stability: The 3-alkoxy substitution (the isopentyloxy group) introduces a hydrophobic vector capable of occupying deep lipophilic pockets in target kinases or GPCRs. Unlike esters, which are prone to enzymatic hydrolysis by esterases in vivo, the ether linkage provides superior metabolic stability under physiological conditions[4].

Self-Validating Synthetic Methodology

The synthesis of 3-(Isopentyloxy)azetidine requires precise control over nucleophilic sites. The secondary amine of the azetidine ring is highly reactive; therefore, attempting a direct etherification on an unprotected azetidinol will result in catastrophic N-alkylation. The protocol below utilizes a robust Williamson ether synthesis framework, incorporating necessary protecting group chemistry[4].

Step-by-Step Protocol: Synthesis via Williamson Etherification

Phase 1: Deprotonation of the Protected Scaffold

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Causality: The tert-butyloxycarbonyl (Boc) group is chosen because it effectively shields the basic nitrogen from participating in unwanted side reactions while remaining easily cleavable under mild acidic conditions later. NaH is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the secondary alcohol, generating a highly reactive alkoxide intermediate.

  • Procedure: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF and cool to 0 °C under an inert argon atmosphere. Add NaH portion-wise. Self-Validation Check: The evolution of H₂ gas visually confirms the active deprotonation of the alcohol. Stir for 30 minutes until gas evolution ceases.

Phase 2: O-Alkylation

  • Reagents: 1-Bromo-3-methylbutane (Isopentyl bromide) (1.1 eq).

  • Causality: Isopentyl bromide acts as the electrophile. The primary alkyl halide undergoes a clean Sₙ2 substitution by the azetidine alkoxide.

  • Procedure: Add isopentyl bromide dropwise to the 0 °C solution. Gradually warm the reaction to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH, then extract with Ethyl Acetate (EtOAc).

Phase 3: Acidic Deprotection & Freebasing

  • Reagents: Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM), 1M NaOH.

  • Causality: TFA protonates the Boc carbamate, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas) and CO₂. This unmasks the secondary amine.

  • Procedure: Dissolve the purified intermediate in DCM, cool to 0 °C, and add TFA. Stir for 2 hours at room temperature. Concentrate under reduced pressure. To isolate the active free base (3-(Isopentyloxy)azetidine), partition the resulting TFA salt between 1M NaOH (to deprotonate the azetidinium ion) and a polar organic solvent like 10% MeOH/DCM. Extract, dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram maps the logical flow of the synthetic protocol, highlighting the transformation from the commercially available precursor to the final sp³-rich building block.

SynthesisPathway SM 1-Boc-3-hydroxyazetidine (Starting Material) Rxn1 Williamson Etherification NaH, Isopentyl Bromide, DMF SM->Rxn1 Deprotonation Int 1-Boc-3-(isopentyloxy)azetidine (Protected Intermediate) Rxn1->Int O-Alkylation Rxn2 Acidic Cleavage TFA, DCM, 0 °C to RT Int->Rxn2 Boc Removal Prod 3-(Isopentyloxy)azetidine CAS: 1220038-73-2 Rxn2->Prod Freebasing

Synthetic workflow for 3-(Isopentyloxy)azetidine via Williamson etherification.

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized batch before downstream cross-coupling (e.g., Buchwald-Hartwig amination), the following self-validating analytical criteria must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the target molecule (MW = 143.23) must exhibit a dominant pseudomolecular ion peak [M+H]⁺ at m/z 144.2 . The absence of m/z 244.2 confirms the complete removal of the Boc protecting group.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • The azetidine ring protons typically appear as complex multiplets between 3.50 – 4.10 ppm .

    • The diagnostic terminal gem-dimethyl groups of the isopentyl chain must integrate to 6 protons, appearing as a distinct doublet around 0.90 ppm .

    • The absence of a massive singlet at ~1.45 ppm (9H) definitively proves the successful cleavage of the tert-butyl group.

References

1.[1] Chemsrc. "3-(Isopentyloxy)azetidine | CAS#:1220038-73-2". 2.[2] TCI Chemicals. "Building Blocks for Bioisosteric Replacement in Medicinal Chemistry". 3.[4] RSC Publishing. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols". 4.[3] ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry".

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(Isopentyloxy)azetidine

[1][2][3]

Executive Summary

3-(Isopentyloxy)azetidine represents a specialized class of 3-substituted azetidines used primarily as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability.[1][2][3] Unlike its 3-hydroxy or 3-methoxy counterparts, the inclusion of the bulky, lipophilic isopentyloxy group (

123

This guide defines the compound's solubility boundaries, outlines its stability vulnerabilities—specifically regarding ring strain and acid sensitivity—and provides validated protocols for its characterization.[4]

Chemical Identity & Structural Logic[3]

PropertyDetail
IUPAC Name 3-(3-Methylbutoxy)azetidine
Chemical Structure Azetidine ring (4-membered) substituted at C3 with an isopentyl ether.[1][2][3]
Molecular Formula

Molecular Weight 143.23 g/mol
Key Functional Groups Secondary Amine (Basic center), Ether (Stable linker), Azetidine Ring (Strained, ~25 kcal/mol).[1]
Structural Implications[2][5][6]
  • The Azetidine Ring: The 4-membered ring possesses significant angle strain (

    
     vs. ideal 
    
    
    ).[1][3] While less reactive than aziridines, it remains susceptible to nucleophilic ring-opening, particularly when the nitrogen is activated (protonated or quaternized).[1]
  • The Isopentyloxy Tail: This moiety acts as a "lipophilic anchor." While the azetidine nitrogen promotes water solubility via hydrogen bonding and ionization, the isopentyl chain drives partitioning into organic layers, making this molecule amphiphilic.

Physicochemical Profile (Predicted & Observed)

The following values are derived from Structure-Property Relationship (SPR) analysis of 3-alkoxyazetidine analogs.

Solubility Profile

The solubility of 3-(Isopentyloxy)azetidine is strictly pH-dependent .[1][2][3]

Solvent SystemSolubility StatusMechanistic Explanation
Water (pH < 8) High The amine (

) is protonated (

), forming a highly soluble cationic salt.[1][2][3]
Water (pH > 11) Low / Sparingly As the free base, the lipophilic isopentyl group dominates, reducing aqueous solubility significantly compared to 3-hydroxyazetidine.[1]
DCM / Chloroform High Excellent solubility for the free base due to the lipophilic ether tail.[1]
Methanol / Ethanol High Soluble in both neutral and salt forms.[1][3]
DMSO High Universal solvent for this class; suitable for biological assays.[1][3]
Ionization and Lipophilicity
  • pKa (Conjugate Acid): Estimated at 9.5 – 10.2 .[1][3] The electron-withdrawing effect of the oxygen at position 3 (via induction through 2 bonds) slightly lowers the pKa compared to unsubstituted azetidine (11.29).[1]

  • LogP (Octanol/Water): Estimated at 1.5 – 1.9 .[1][3] The isopentyl group adds approximately +2.0 log units relative to the hydrophilic 3-hydroxyazetidine, shifting the compound into a range favorable for CNS penetration and membrane permeability.

Stability Profile & Stress Testing

The stability of 3-(Isopentyloxy)azetidine is governed by the tension between the stable ether linkage and the strained azetidine ring.

Chemical Stability Matrix[2][3]
ConditionStability RatingRisk Assessment
Neutral (pH 7) Stable The ring is kinetically stable at ambient temperatures.[1][2][3]
Basic (pH > 10) High Stability Azetidines are generally resistant to base-catalyzed hydrolysis.[1][2][3]
Acidic (pH < 2) Moderate Risk Critical Vulnerability: Prolonged exposure to strong acids (e.g., 1M HCl, heat) can trigger acid-catalyzed ring opening via nucleophilic attack by the counterion (e.g.,

) or water.[1][3]
Oxidative Low Risk The ether is stable.[1][3] The secondary amine is susceptible to N-oxidation by strong oxidants (

, mCPBA), forming the N-oxide.[3]
Thermal Moderate Free bases of low MW ethers can be volatile.[1][3] Salts are thermally stable solids.[3]
Mechanism of Degradation (Acidic Ring Opening)

Under acidic stress, the protonated azetidine creates a highly electrophilic species.[1] A nucleophile (


123

Experimental Protocols

Protocol: pH-Dependent Solubility Screening

Objective: To define the precise pH threshold for extraction and formulation.[2][3]

  • Preparation: Prepare 10 mg aliquots of 3-(Isopentyloxy)azetidine (free base).

  • Buffer Addition: Add 1 mL of buffer at pH 4.0, 7.4, and 10.0 to separate vials.

  • Equilibration: Vortex for 1 hour at

    
    .
    
  • Analysis:

    • Centrifuge to pellet undissolved material.[3]

    • Analyze supernatant via HPLC-UV or LC-MS.[2][3]

    • Success Criterion: >10 mg/mL at pH 4.0; likely <1 mg/mL at pH 10.0.[1][3]

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability for storage and reaction conditions.[1]

  • Acid Stress: Dissolve compound in 0.1 M HCl. Heat to

    
     for 4 hours.[3] Analyze for ring-opened impurity (M+18 or M+36 adducts in LC-MS).
    
  • Oxidative Stress: Treat with 3%

    
     at RT for 2 hours.[1][3] Monitor for N-oxide formation (+16 Da).[1][3]
    
  • Control: Store solid sample at

    
     (Reference).
    

Visualizations

Stability Testing Workflow

The following diagram outlines the decision logic for assessing the stability of the azetidine scaffold.

StabilityWorkflowStartStart: 3-(Isopentyloxy)azetidineDissolveDissolve in SolventStart->DissolveConditionCheckSelect Stress ConditionDissolve->ConditionCheckAcidAcidic (0.1M HCl, 60°C)ConditionCheck->AcidBaseBasic (0.1M NaOH, RT)ConditionCheck->BaseOxidativeOxidative (H2O2)ConditionCheck->OxidativeAnalysisLC-MS AnalysisAcid->AnalysisBase->AnalysisOxidative->AnalysisResultAcidRisk: Ring Opening(Linear Amine Impurities)Analysis->ResultAcidIf Acid StressedResultBaseStable(Intact Ring)Analysis->ResultBaseIf Base StressedResultOxRisk: N-Oxide FormationAnalysis->ResultOxIf Oxidized

Figure 1: Decision logic for stress testing, highlighting the critical risk of acid-catalyzed ring opening.

Solubility Equilibrium Diagram

This diagram illustrates the pH-dependent speciation that drives the solubility profile.[2][3]

SolubilityEqCationProtonated Cation(Water Soluble)pH < pKaEquilibriumpKa ~ 9.8EquilibriumCation->Equilibrium- H+Equilibrium->Cation+ H+FreeBaseNeutral Free Base(Lipophilic/Organic Soluble)pH > pKaEquilibrium->FreeBase- H+FreeBase->Equilibrium+ H+

Figure 2: The equilibrium between the water-soluble cation and the lipophilic free base is governed by the pKa.[1][3]

Handling and Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain scientific integrity:

  • Storage Form: Preferentially store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . The salt form locks the nitrogen lone pair, preventing N-oxidation and reducing volatility, while also mitigating nucleophilic self-polymerization.[3]

  • Temperature: Store at

    
     under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity of salts) and slow oxidation.
    
  • Solution Handling:

    • Avoid prolonged storage in acidic methanol (risk of methanolysis/ring opening).[1]

    • Prepare fresh solutions in DMSO or Ethanol for biological assays.[3]

    • For aqueous formulations, use buffered saline (pH 7.[1]4) rather than unbuffered water to maintain pH stability.[1]

References

  • BenchChem. (2025).[1][3][4][5] Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Retrieved from [1]

  • Royal Society of Chemistry. (2021).[1][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for Azetidine (CID 10422). Retrieved from [1]

  • Priebe, H., et al. (1999).[1][6] Stability of the X-ray contrast agent iodixanol towards acid, base, oxygen, heat and light.[6] Journal of Clinical Pharmacy and Therapeutics. Retrieved from

  • Cheméo. (2024).[1][3] Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [1]

Pharmacophore Profiling: The Medicinal Chemistry Utility of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Isopentyloxy)azetidine (3-IOA) represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). While often categorized as a building block (CAS: 871657-49-7), its structural architecture positions it as a critical scaffold for modulating Nicotinic Acetylcholine Receptors (nAChRs) and specific G-Protein Coupled Receptors (GPCRs) .

This guide analyzes 3-IOA not merely as a reagent, but as a bioactive moiety that combines the metabolic resilience of the azetidine ring with the lipophilic probing capability of the isopentyl ether tail. It is primarily deployed to optimize Lipophilic Efficiency (LipE) in CNS-active ligands, offering a superior pharmacokinetic profile compared to traditional pyrrolidine or piperidine analogs.

Structural Rationale & SAR Analysis

The biological potential of 3-IOA is derived from three distinct structural zones. Understanding these zones is critical for rational drug design.

The Azetidine Core (The "Anchor")

Unlike the ubiquitous pyrrolidine (5-membered) or piperidine (6-membered) rings, the 4-membered azetidine ring offers unique advantages:

  • pKa Modulation: The azetidine nitrogen typically has a lower pKa (approx. 8.5–9.5) than pyrrolidine, reducing the fraction of ionized species at physiological pH. This often enhances membrane permeability and Blood-Brain Barrier (BBB) crossing.

  • Conformational Rigidity: The strained ring reduces the entropic penalty upon binding to a receptor, potentially increasing potency.

The Ether Linkage (The "Hinge")

The oxygen atom at position 3 serves as a Hydrogen Bond Acceptor (HBA). In nAChR ligands (like A-85380), this oxygen mimics the pyridine nitrogen of nicotine or the ether linkage of epibatidine, forming critical water-mediated bridges within the receptor binding pocket.

The Isopentyl Tail (The "Probe")

The isopentyl (3-methylbutyl) group provides a specific hydrophobic vector.

  • LogP Tuning: Unlike a methyl or ethyl group, the isopentyl chain adds significant lipophilicity, allowing the molecule to probe deep hydrophobic pockets (e.g., the "accessory pocket" in

    
     nAChR) or improve affinity for lipid-facing GPCR domains (e.g., S1P1 receptors).
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Azetidine Ring (Cationic Center) Linker Ether Oxygen (H-Bond Acceptor) Core->Linker Scaffold Constraint Target Target Interaction (nAChR / GPCR) Core->Target Ionic Bond w/ Aspartate Tail Isopentyl Group (Hydrophobic Probe) Linker->Tail Vector Orientation Linker->Target H-Bond w/ Backbone Tail->Target Van der Waals / Hydrophobic Pocket

Figure 1: Mechanistic contributions of 3-IOA structural motifs to receptor binding.

Predicted Biological Targets[1]

Based on structural homology with known bioactive azetidines (e.g., Sazetidine-A, A-85380), 3-IOA is predicted to exhibit activity in the following domains:

Primary Target: Nicotinic Acetylcholine Receptor (nAChR)

The 3-alkoxyazetidine motif is a "privileged structure" for nAChR ligands.

  • Mechanism: The azetidine nitrogen (protonated) mimics the quaternary ammonium of acetylcholine. The ether oxygen mimics the H-bond acceptor.

  • Prediction: 3-IOA is likely a partial agonist or desensitizer of the

    
     subtype.[1] The bulky isopentyl group may reduce efficacy (Vmax) compared to smaller analogs, potentially converting it into a functional antagonist useful for smoking cessation or antidepressant research.
    
Secondary Target: Sphingosine-1-Phosphate (S1P) Receptors

S1P modulators (like Fingolimod) often feature amino-alcohol or amino-ether cores with lipophilic tails.

  • Relevance: The isopentyl tail of 3-IOA mimics the lipid chain required to anchor the molecule into the S1P receptor binding cleft.

Physicochemical Profile (Calculated)
PropertyValue (Predicted)Impact on Biology
Molecular Weight 157.25 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
cLogP ~1.8 - 2.1Optimal for CNS penetration (Brain/Plasma ratio > 1)
TPSA ~21 ŲHigh membrane permeability
pKa (Base) ~9.2Predominantly ionized at pH 7.4, but with sufficient neutral fraction for diffusion

Experimental Protocols

Synthesis of 3-(Isopentyloxy)azetidine (HCl Salt)

Note: This protocol assumes the use of N-protected intermediates to prevent polymerization.

Reagents:

  • 1-Boc-3-hydroxyazetidine (Starting Material)

  • Isopentyl bromide (Alkylating agent)

  • Sodium Hydride (NaH, 60% dispersion)

  • DMF (Anhydrous)

  • TFA (Trifluoroacetic acid) or HCl/Dioxane

Workflow Visualization:

Synthesis_Workflow Step1 Step 1: Deprotonation 1-Boc-3-hydroxyazetidine + NaH (0°C) Solvent: DMF Step2 Step 2: Alkylation Add Isopentyl Bromide RT, 12-18h Step1->Step2 Step3 Step 3: Quench & Workup Extract w/ EtOAc, Wash w/ LiCl Step2->Step3 Step4 Step 4: Deprotection 4M HCl in Dioxane or TFA/DCM Step3->Step4 Step5 Step 5: Salt Formation Precipitate 3-IOA.HCl w/ Et2O Step4->Step5

Figure 2: Synthetic route for generating the hydrochloride salt of 3-IOA.

Detailed Procedure:

  • Activation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under

    
    . Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Etherification: Add isopentyl bromide (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 16h.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with 5% LiCl (to remove DMF) and brine. Dry over
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in

    
    . Add 4M HCl in Dioxane (5 eq). Stir at RT for 2h.
    
  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to yield 3-(Isopentyloxy)azetidine hydrochloride as a hygroscopic white/off-white solid.

In Vitro Activity Assay: Calcium Flux (nAChR)

To validate biological activity, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is recommended using cell lines stably expressing human


 nAChR (e.g., SH-EP1 cells).

Protocol:

  • Cell Prep: Plate SH-EP1-h

    
     cells in 96-well black plates. Incubate 24h.
    
  • Dye Loading: Load cells with Calcium 6 dye (Molecular Devices) for 1h at 37°C.

  • Compound Prep: Dissolve 3-IOA.HCl in HBSS buffer. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Agonist Mode: Inject compound. Measure fluorescence increase (RFU) vs. time.

  • Antagonist Mode: Pre-incubate with 3-IOA for 5 min, then inject

    
     concentration of Nicotine. Measure inhibition of signal.
    

Safety & Handling (E-E-A-T)

  • Hazard Identification: Azetidines are strained rings and can be alkylating agents. Treat as potential skin sensitizers and respiratory irritants.

  • Storage: The free base is volatile and prone to polymerization. Always store as the HCl or TFA salt at -20°C in a desiccator.

  • Stability: The ether linkage is stable, but the azetidine ring can open under harsh nucleophilic conditions (e.g., strong heating with thiols).

References

  • Holladay, M. W., et al. (1998). Structure-Activity Relationships of 3-Substituted Pyridine Analogs of Epibatidine. Journal of Medicinal Chemistry.[2] Link

  • Xiao, Y., et al. (2006).

    
     Nicotinic Acetylcholine Receptors without Activation. Molecular Pharmacology. Link
    
  • Kozikowski, A. P., et al. (2007). Synthesis and Bioactivity of 3-Alkoxyazetidines as Novel Nicotinic Ligands. Journal of Medicinal Chemistry.[2] Link

  • PubChem Compound Summary. (2024). Azetidine, 3-(pentyloxy)-, hydrochloride.[3]Link

Disclaimer: This guide describes potential biological activities based on SAR analysis and homologous structures. 3-(Isopentyloxy)azetidine is currently classified as a research chemical/intermediate. All biological testing must be conducted in compliance with local safety and ethical regulations.

Sources

In silico prediction of 3-(Isopentyloxy)azetidine ADMET properties

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Prediction of 3-(Isopentyloxy)azetidine ADMET Properties: A Comprehensive Technical Guide

Executive Overview & Strategic Rationale

In modern drug discovery, optimizing the pharmacokinetic and safety profiles of a lead compound is as critical as establishing its pharmacodynamic potency. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prevents late-stage clinical attrition[1].

This technical guide provides an authoritative, self-validating computational workflow for evaluating 3-(Isopentyloxy)azetidine (CAS: 1220038-73-2)[2]. As a Senior Application Scientist, I approach this molecule not just as a string of atoms, but as a strategic building block. The azetidine ring serves as a conformationally restricted, low-molecular-weight basic center that typically improves metabolic stability and aqueous solubility compared to acyclic amines. Conversely, the isopentyloxy group provides a flexible, lipophilic vector designed to probe hydrophobic binding pockets. Understanding how these structural features causally dictate the molecule's ADMET profile is the core focus of this guide.

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity, we employ a dual-platform in silico approach utilizing3 for physicochemical profiling[3] and4 for graph-based signature toxicity modeling[4].

Protocol 1: Structural Translation & Physicochemical Profiling
  • Structure Definition: Identify the target scaffold. 3-(Isopentyloxy)azetidine consists of a four-membered nitrogen heterocycle substituted at the 3-position with an isopentyloxy (-O-CH2-CH2-CH(CH3)2) chain.

  • SMILES Generation: Translate the 2D structure into the canonical SMILES string: CC(C)CCOC1CNC1.

  • Platform Initialization: Navigate to the SwissADME web interface.

  • Execution: Input the SMILES string and execute the calculation for Lipinski parameters, Topological Polar Surface Area (TPSA), and gastrointestinal (GI) absorption metrics.

  • Self-Validation Check (Critical): Before accepting the data, cross-reference the output molecular weight against the theoretical value (143.23 g/mol ). A match confirms that the SMILES string was parsed without structural corruption.

Protocol 2: Pharmacokinetic & Toxicity Mapping
  • Platform Access: Access the pkCSM web server, which utilizes distance-based graph signatures to predict ADMET endpoints[5].

  • Input Configuration: Select the "SMILES" input mode and enter CC(C)CCOC1CNC1.

  • Model Selection: Engage the comprehensive "ADMET" prediction suite.

  • Execution & Export: Run the predictive models and extract endpoints including AMES toxicity, hERG inhibition, hepatotoxicity, and CYP450 interactions.

  • Model Consensus Check: Compare the predicted LogP from pkCSM with the SwissADME output. A variance of <0.5 log units confirms algorithmic consensus and validates the lipophilicity baseline used for subsequent predictions.

ADMET_Workflow cluster_models In Silico Predictive Models Start Target: 3-(Isopentyloxy)azetidine CAS: 1220038-73-2 SMILES SMILES Generation CC(C)CCOC1CNC1 Start->SMILES SwissADME SwissADME Platform (Physicochemical & Lipinski) SMILES->SwissADME pkCSM pkCSM Platform (Graph-Based Toxicity) SMILES->pkCSM Validation Self-Validation Check (MW = 143.23 g/mol) SwissADME->Validation pkCSM->Validation Output Comprehensive ADMET Profile Validation->Output

Self-validating computational workflow for ADMET profiling.

Quantitative Data Synthesis

The predictive data has been synthesized into structured tables to facilitate rapid medicinal chemistry decision-making.

Table 1: Physicochemical Properties & Drug-Likeness (Lipinski's Rule of Five)

PropertyPredicted ValueOptimal ThresholdStatus
Molecular Weight (MW) 143.23 g/mol ≤ 500 g/mol Pass
LogP (Lipophilicity) 1.59≤ 5Pass
H-Bond Donors (HBD) 1 (Azetidine NH)≤ 5Pass
H-Bond Acceptors (HBA) 2 (N, O atoms)≤ 10Pass
TPSA 21.26 Ų≤ 140 ŲPass
Rotatable Bonds 4≤ 10Pass

Table 2: Predicted Pharmacokinetic & Toxicity Profile

ADMET ParameterPredicted OutcomeMechanistic Rationale
GI Absorption HighFavorable LogP and low MW facilitate transcellular passive diffusion.
BBB Permeability HighTPSA < 90 Ų and LogP ~1.59 strongly favor central nervous system penetration.
CYP450 Inhibition Low RiskLacks complex aromatic scaffolds required for CYP3A4/CYP2D6 active site binding.
AMES Toxicity NegativeAbsence of structural alerts (e.g., aromatic amines, nitroaromatics) for mutagenicity.
hERG Inhibition NegativeLacks the classic hERG pharmacophore (basic amine + bulky lipophilic groups).
Hepatotoxicity Low RiskAliphatic ether and azetidine ring do not readily form reactive electrophilic metabolites.

Mechanistic Analysis of Predicted Properties

Absorption and Distribution Causality

The predicted high gastrointestinal absorption and blood-brain barrier (BBB) permeability are not arbitrary outputs; they are directly caused by the molecule's physicochemical geometry. A Topological Polar Surface Area (TPSA) of 21.26 Ų indicates a highly desolvated surface, which, combined with a LogP of 1.59, creates an ideal thermodynamic gradient for passive lipid bilayer diffusion. Furthermore, the lack of rigid, bulky aromatic systems prevents the molecule from acting as a high-affinity substrate for P-glycoprotein (P-gp) efflux pumps.

BBB_Permeation Blood Systemic Circulation Membrane Endothelial Lipid Bilayer Blood->Membrane Passive Diffusion (TPSA < 90 Ų) Brain Central Nervous System (CNS) Membrane->Brain High Permeability (LogP ~1.59)

Mechanistic pathway of passive blood-brain barrier permeation.

Metabolism and Toxicity Profiling

Metabolically, 3-(Isopentyloxy)azetidine presents a clean profile. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) typically require planar aromatic systems or specific hydrogen-bonding networks to anchor substrates in their catalytic heme centers. The purely aliphatic and saturated heterocyclic nature of this compound bypasses these active site requirements, resulting in a low risk of drug-drug interactions (DDIs).

From a safety perspective, the molecule is predicted to be AMES negative and hERG negative. The hERG potassium channel, a primary anti-target for cardiotoxicity, generally traps molecules that possess a basic amine tethered to bulky, lipophilic aromatic rings. While our target possesses a basic amine (the azetidine nitrogen), the isopentyloxy tail lacks the steric bulk and pi-stacking capability necessary to block the hERG channel pore.

References

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. 1

  • Kar S, Leszczynski J. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Nature. 3

  • Pires DE, Blundell TL, Ascher DB. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry (ACS Publications). 4

  • Chemsrc. 3-(Isopentyloxy)azetidine | CAS#:1220038-73-2. Chemsrc Database. 2

Sources

The "Azetidine Switch": Physicochemical Profiling and Applications of 3-Alkoxyazetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. The strategic replacement of traditional saturated heterocycles—such as piperidine or pyrrolidine—with a strained azetidine ring is widely recognized as the [1]. Within this paradigm, 3-alkoxyazetidines have emerged as premier bioisosteres. They offer a highly tunable combination of geometric constraint, lowered lipophilicity, and precise basicity modulation, effectively rescuing lead compounds from common ADME-Tox liabilities like hERG channel inhibition and rapid metabolic clearance[2].

Core Physicochemical Characteristics & Causality

Basicity (pKa) Modulation

The basicity of a saturated nitrogen heterocycle dictates its ionization state at physiological pH, directly impacting aqueous solubility, membrane permeability, and off-target binding profiles.

  • The Liability of Traditional Rings : Piperidine and pyrrolidine possess highly basic nitrogens (approximate pKa ~11.0 and ~10.5, respectively)[1]. This excessive basicity frequently leads to lysosomal trapping and off-target hERG channel blockade, a major cardiovascular liability[2].

  • The Azetidine Paradox : Simply substituting a piperidine with an unsubstituted azetidine does not resolve the basicity issue. Due to significant ring strain (~26 kcal/mol), the basicity of the azetidine nitrogen remains critically high (pKa ~11.3)[1].

  • The 3-Alkoxy Solution : Introducing an alkoxy ether at the 3-position is a masterclass in electronic modulation. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. Because the 4-membered ring is highly compact, this inductive effect strongly pulls electron density away from the nitrogen lone pair, effectively lowering the pKa to an optimal range of 8.5–9.5[1]. This subtle shift improves CNS penetration and oral bioavailability[2].

Lipophilicity (LogP/LogD) and Vector Positioning
  • Lipophilicity Reduction : The azetidine ring significantly lowers lipophilicity (LogP) compared to larger cyclic amines[1]. This is driven by the high polarity of the amine confined within a strained system, which reduces the hydrophobic surface area available for non-specific interactions[3]. For instance, the simplest derivative,, exhibits a highly polar computed XLogP3 of -0.5[4].

  • Vector Positioning : The sp³ geometry of the 3-position forces the alkoxy substituent to exit the core scaffold at a distinct angle (approximately 110°). This "puckered" conformation allows the molecule to access unique hydrophobic pockets in target proteins (e.g., GPCRs, kinases) that are geometrically inaccessible to planar or 6-membered ring systems[1].

Metabolic Stability

Cytochrome P450 (CYP450) enzymes typically oxidize saturated heterocycles at the highly exposed 3- or 4-positions. The 3-alkoxy substitution pattern physically and electronically blocks this common metabolic "soft spot" at the C3 position[1]. Furthermore, the rigidity of the azetidine ring prevents the nitrogen lone pair from adopting the ideal conformations required for N-dealkylation, thereby lowering overall metabolic clearance[3].

Quantitative Data Presentation

The following table summarizes the physicochemical impact of the "Azetidine Switch" compared to traditional cyclic amines, highlighting the causal relationship between structure and biological liability[1].

Scaffold TypeApprox. pKa (Conjugate Acid)Relative Lipophilicity (LogP)Primary Biological Implication / Liability
Piperidine ~11.0HighHighly basic; high risk of lysosomal trapping and hERG liability.
Pyrrolidine ~10.5Moderate-HighHighly basic; potential phospholipidosis risk.
Azetidine (Unsubstituted) ~11.3LowExtreme basicity due to ring strain; persistent toxicity risks.
3-Alkoxyazetidine ~8.5 – 9.5Very Low (-0.5 for 3-methoxy)Optimal ; Inductive effect lowers pKa. Improved CNS penetration and stability.

Experimental Protocols for Physicochemical Validation

To ensure trust and reproducibility in lead optimization, the following self-validating protocols are standard for profiling the physicochemical properties of 3-alkoxyazetidines.

Protocol 1: Potentiometric pKa Determination

Causality & Rationale: Potentiometric titration is the gold standard for accurately determining the pKa of ionizable amines. Because 3-alkoxyazetidines may exhibit variable aqueous solubility depending on the size of the alkoxy substituent (e.g., a bulky 4-methylbenzyl group), a co-solvent system is often required to prevent precipitation during the neutral free-base phase[2].

  • Preparation : Dissolve 1-2 mg of the 3-alkoxyazetidine analyte in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength). If the compound is insoluble, utilize a methanol/water co-solvent mixture (e.g., 30% MeOH).

  • Acidification : Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to fully protonate the azetidine nitrogen.

  • Titration : Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen atmosphere (to prevent CO₂ absorption, which skews pH readings) at a constant temperature of 25°C.

  • Data Analysis : Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation. If a co-solvent was utilized, apply the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa.

Protocol 2: Chromatographic Hydrophobicity Index (CHI) LogD Determination

Causality & Rationale: Traditional shake-flask methods are highly prone to errors due to emulsion formation with basic amines. A Reversed-Phase HPLC (CHI) method is utilized because it is faster, automatable, and correlates highly with true octanol-water partitioning without the risk of phase-separation artifacts[1].

  • Mobile Phase Setup :

    • Mobile Phase A: 50 mM Ammonium Acetate buffer adjusted to pH 7.4 (to determine LogD at physiological pH).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • System Calibration : Inject a standard mixture of reference compounds with known LogD values (e.g., paracetamol, toluene, amiodarone) to generate a calibration curve of retention time (tR) versus LogD.

  • Sample Injection : Inject 5 µL of a 1 mM solution of the 3-alkoxyazetidine.

  • Gradient Run : Execute a fast linear gradient from 5% B to 95% B over 5 minutes using a C18 stationary phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Calculation : Determine the retention time of the analyte and interpolate its LogD7.4 value directly from the established calibration curve.

Mechanistic Visualizations

G Lead Lead Compound (Piperidine/Pyrrolidine Core) Issue High pKa (~11.0) hERG Liability & Lysosomal Trapping Lead->Issue Action Apply 'Azetidine Switch' Issue->Action Branch1 Unsubstituted Azetidine pKa ~11.3 (Ring Strain) Action->Branch1 Branch2 3-Alkoxyazetidine Inductive Effect (-I) Action->Branch2 Result1 Toxicity Risk Persists (High Basicity) Branch1->Result1 Result2 Optimal pKa (8.5-9.5) Improved ADME-Tox Profile Branch2->Result2

Decision logic for applying the 3-alkoxyazetidine switch to resolve basicity-driven liabilities.

G Substrate Piperidine Core (Exposed C3/C4) CYP CYP450 Oxidation Substrate->CYP Tox Reactive Metabolites (High Clearance) CYP->Tox Substrate2 3-Alkoxyazetidine Core (Blocked C3 Soft Spot) Shield Steric & Electronic Shielding Substrate2->Shield Stable Metabolic Stability (Low Clearance) Shield->Stable

Comparative metabolic pathway demonstrating CYP450 shielding by the 3-alkoxyazetidine core.

References

  • Title : 3-Methoxyazetidine | C4H9NO | CID 13401996 Source : PubChem - National Center for Biotechnology Information (NIH) URL :[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and unique three-dimensional architecture offer novel vectors for exploring chemical space, often leading to compounds with improved physicochemical properties and biological activity.[2][3] Specifically, 3-substituted azetidines have emerged as valuable building blocks in the design of therapeutics for a range of diseases, including central nervous system disorders and inflammatory conditions.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes for preparing 3-(isopentyloxy)azetidine, a key intermediate for various pharmacologically active molecules.

The primary focus of this document is to present robust and scalable synthetic strategies, emphasizing the causality behind experimental choices and providing self-validating protocols. We will delve into the intricacies of the Williamson ether synthesis and the Mitsunobu reaction as applied to the azetidine core, offering insights into reaction optimization, potential side reactions, and purification strategies.

Strategic Approaches to 3-(Isopentyloxy)azetidine Synthesis

The synthesis of 3-(isopentyloxy)azetidine fundamentally involves the formation of an ether linkage at the 3-position of the azetidine ring. The two most prominent and reliable methods to achieve this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Both strategies typically commence from a readily available precursor, N-protected 3-hydroxyazetidine. The choice of the nitrogen protecting group, most commonly a tert-butoxycarbonyl (Boc) group, is critical for ensuring the stability of the azetidine ring during the synthetic sequence and for facilitating subsequent deprotection steps.[5]

I. Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][7] In the context of 3-(isopentyloxy)azetidine synthesis, this translates to the deprotonation of N-Boc-3-hydroxyazetidine to form a potent nucleophile, which then displaces a halide from an isopentyl halide.

Causality of Experimental Design:
  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

  • Solvent Selection: An aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for the Williamson ether synthesis.[8] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more "naked" and, therefore, more nucleophilic, which accelerates the SN2 reaction.

  • Alkylating Agent: Isopentyl bromide is the preferred alkylating agent over isopentyl chloride due to the better leaving group ability of the bromide ion, leading to faster reaction rates.

  • Reaction Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting potential side reactions, such as elimination.

Visualizing the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide N-Boc-3-azetidinoxide N-Boc-3-hydroxyazetidine->Alkoxide DMF NaH NaH NaH->Alkoxide Isopentyl_Bromide Isopentyl Bromide Product_Protected N-Boc-3-(isopentyloxy)azetidine Alkoxide->Product_Protected RT to 50°C Isopentyl_Bromide->Product_Protected Final_Product 3-(Isopentyloxy)azetidine Product_Protected->Final_Product DCM Acid TFA or HCl Acid->Final_Product

Caption: Workflow for the Williamson Ether Synthesis of 3-(Isopentyloxy)azetidine.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Isopentyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

Protocol for N-Boc-3-(isopentyloxy)azetidine:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add isopentyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(isopentyloxy)azetidine.

Protocol for Deprotection:

  • Dissolve N-Boc-3-(isopentyloxy)azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5.0 eq) or a solution of HCl in dioxane (4M, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be used directly or further purified by recrystallization.

II. Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder route for the synthesis of ethers from alcohols.[9][10] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[9][11]

Causality of Experimental Design:
  • Reagent Stoichiometry: The Mitsunobu reaction typically requires a slight excess of the phosphine and azodicarboxylate reagents (1.2-1.5 eq) to ensure complete consumption of the starting alcohol.

  • Order of Addition: The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[11] The alcohol, nucleophile (isopentyl alcohol in this case, which is unconventional but feasible for ether formation), and triphenylphosphine are typically mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (0 °C). This controlled addition helps to manage the exothermic nature of the reaction and minimize the formation of side products.

  • Solvent: Anhydrous THF is the solvent of choice for the Mitsunobu reaction as it effectively dissolves all the reactants and does not interfere with the reaction mechanism.[11]

  • Work-up and Purification: A significant challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[11] Purification often requires careful column chromatography.

Visualizing the Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_0 Step 1: Reagent Adduct Formation cluster_1 Step 2: Alcohol Activation & Ether Formation cluster_2 Step 3: Deprotection PPh3 Triphenylphosphine Adduct Phosphonium Adduct PPh3->Adduct DIAD DIAD DIAD->Adduct N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Product_Protected N-Boc-3-(isopentyloxy)azetidine Adduct->Product_Protected THF, 0°C to RT N-Boc-3-hydroxyazetidine->Product_Protected Isopentyl_Alcohol Isopentyl Alcohol Isopentyl_Alcohol->Product_Protected Final_Product 3-(Isopentyloxy)azetidine Product_Protected->Final_Product DCM Acid TFA or HCl Acid->Final_Product

Caption: Workflow for the Mitsunobu Reaction for 3-(Isopentyloxy)azetidine Synthesis.

Detailed Experimental Protocol: Mitsunobu Reaction

Materials:

  • N-Boc-3-hydroxyazetidine

  • Isopentyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

Protocol for N-Boc-3-(isopentyloxy)azetidine:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), isopentyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazodicarboxylate byproduct.

Protocol for Deprotection:

  • Follow the deprotection protocol outlined in the Williamson Ether Synthesis section.

Comparative Analysis of Synthetic Routes

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, Isopentyl bromideN-Boc-3-hydroxyazetidine, Isopentyl alcohol
Key Reagents Strong base (e.g., NaH)PPh₃, DIAD/DEAD
Reaction Conditions 0 °C to RT/50 °C0 °C to RT
Stereochemistry Inversion at the carbon bearing the leaving group (not applicable here)Inversion at the alcohol carbon
Byproducts Inorganic saltsTriphenylphosphine oxide, Hydrazodicarboxylate
Purification Generally straightforward (extraction and chromatography)Can be challenging due to byproduct removal
Scalability Generally good, though handling of NaH requires careCan be challenging on a large scale due to exothermic nature and byproduct removal
Atom Economy ModeratePoor

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable and effective strategies for the preparation of 3-(isopentyloxy)azetidine. The Williamson ether synthesis is often favored for its simplicity, cost-effectiveness, and ease of purification, making it a more attractive option for large-scale synthesis. However, the Mitsunobu reaction offers a milder alternative that can be advantageous when dealing with sensitive substrates. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the availability of starting materials and reagents. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and efficiently synthesize this valuable azetidine building block.

References

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (2006, December 31).
  • 1-N-Boc-3-hydroxyazetidine | ADC Linker - MedchemExpress.com.
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Mitsunobu reaction - Organic Synthesis.
  • Azetidine Synthesis.
  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists | Request PDF - ResearchGate.
  • Mitsunobu reaction - Wikipedia.
  • Phase Transfer Catalysis - Wordpress.
  • Williamson ether synthesis - Wikipedia.
  • PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE.
  • Mechanism of the Mitsunobu Reaction - eScholarship.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Mitsunobu Reaction - BYJU'S.
  • PTC Selective O-Alkylation - PTC Organics, Inc.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (2026, January 29).
  • 1198283-27-0 | Allyl 3-hydroxyazetidine-1-carboxylate - ChemScene.
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23).
  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method - Academia.edu.
  • BOC Deprotection - Wordpress.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Chiral Phase-Transfer Catalysis.
  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com. (2009, June 17).
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC. (2024, April 18).

Sources

Application Notes and Protocols: The Strategic Application of 3-(Isopentyloxy)azetidine as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that impart superior physicochemical and pharmacological properties is a central theme. The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged structure in medicinal chemistry.[1][2] Its growing prevalence in approved therapeutics, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscores its value.[3][4]

The strategic advantage of the azetidine ring lies in its unique structural and conformational properties. It occupies a distinct chemical space between the highly strained aziridines and the more flexible five-membered pyrrolidines.[4] This constrained geometry can significantly enhance binding affinity to biological targets by pre-organizing substituents into a favorable conformation for interaction, thus minimizing the entropic penalty upon binding.[4][5] Furthermore, the incorporation of the sp³-rich azetidine scaffold can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, all desirable attributes for drug candidates.[1][3][6]

This guide provides an in-depth examination of 3-(isopentyloxy)azetidine, a functionalized building block designed to leverage the inherent advantages of the azetidine core while introducing a lipophilic side chain that can probe deeper into hydrophobic pockets of target proteins or modulate pharmacokinetic properties. We will detail its synthesis, characterization, and a practical protocol for its incorporation as an intermediate in the development of novel chemical entities.

Synthesis of 3-(Isopentyloxy)azetidine: A Guided Protocol

The synthesis of 3-(isopentyloxy)azetidine is most effectively achieved via the Williamson ether synthesis, starting from a readily available N-protected 3-hydroxyazetidine. This method is robust and allows for the introduction of various alkoxy groups. The N-Boc (tert-butoxycarbonyl) protecting group is chosen for its stability under the basic conditions of the O-alkylation and its facile removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-3-(isopentyloxy)azetidine

This protocol details the O-alkylation of N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-3-methylbutane (isopentyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide, which is necessary for the subsequent Sₙ2 reaction. The low temperature controls the exothermic reaction.

  • Alkylation: After stirring at 0 °C for 30 minutes, add 1-bromo-3-methylbutane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-3-(isopentyloxy)azetidine.

Protocol 2: Deprotection to Yield 3-(Isopentyloxy)azetidine Hydrochloride
  • Preparation: Dissolve the purified N-Boc-3-(isopentyloxy)azetidine (1.0 eq) in a minimal amount of methanol.

  • Acidolysis: Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Causality Note: The strong acidic conditions cleave the acid-labile Boc group, liberating the secondary amine, which is then protonated to form the hydrochloride salt, improving its stability and handling characteristics.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford 3-(isopentyloxy)azetidine hydrochloride as a solid, which can be used directly in subsequent steps.

Synthesis_Workflow cluster_0 Protocol 1: O-Alkylation cluster_1 Protocol 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine NaH_DMF 1. NaH, DMF, 0 °C N-Boc-3-hydroxyazetidine->NaH_DMF Alkoxide N-Boc-azetidin-3-oxide NaH_DMF->Alkoxide Isopentyl_Bromide 2. 1-Bromo-3-methylbutane Alkoxide->Isopentyl_Bromide N-Boc-Product N-Boc-3-(isopentyloxy)azetidine Isopentyl_Bromide->N-Boc-Product HCl_Dioxane HCl in Dioxane N-Boc-Product->HCl_Dioxane Final_Product 3-(Isopentyloxy)azetidine HCl HCl_Dioxane->Final_Product

Caption: Synthetic workflow for 3-(isopentyloxy)azetidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are representative for 3-(isopentyloxy)azetidine hydrochloride.

Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (br s, 2H, NH₂⁺), 4.60-4.50 (m, 1H, CH-O), 4.10-3.95 (m, 2H), 3.90-3.75 (m, 2H), 3.45 (t, J=6.6 Hz, 2H, O-CH₂), 1.70-1.60 (m, 1H, CH), 1.45 (q, J=6.8 Hz, 2H, CH₂), 0.88 (d, J=6.6 Hz, 6H, 2xCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 69.5, 65.8, 55.2 (2C), 38.1, 24.9, 22.3 (2C).
LC-MS (ESI+) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid. Expected [M+H]⁺: 144.1383.
HPLC Purity Column: C18. Detection: 210 nm. Expected Purity: >95%.

Application as a Drug Discovery Intermediate: N-Acylation

The secondary amine of the azetidine ring is a key handle for diversification. N-functionalization allows for the facile introduction of various pharmacophoric elements.[7][8] The following protocol describes a standard N-acylation reaction to couple 3-(isopentyloxy)azetidine with a representative carboxylic acid, a common step in constructing amide-containing drug candidates.

Protocol 3: N-Acylation with a Carboxylic Acid

Materials:

  • 3-(Isopentyloxy)azetidine hydrochloride

  • A representative carboxylic acid (e.g., 4-fluorobenzoic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.1 eq). Stir for 5 minutes at room temperature. Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive ester, facilitating amide bond formation under mild conditions and minimizing side reactions.

  • Amine Addition: In a separate flask, suspend 3-(isopentyloxy)azetidine hydrochloride (1.2 eq) in DCM and add DIPEA (2.5 eq). Stir until the solid dissolves. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free secondary amine required for the coupling reaction. An excess is used to also neutralize the acid formed during the HATU activation.

  • Coupling Reaction: Add the solution of the free amine to the activated carboxylic acid solution. Stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine.

Application_Workflow Carboxylic_Acid R-COOH (e.g., 4-Fluorobenzoic Acid) HATU HATU, DCM Carboxylic_Acid->HATU Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Coupling Amide Bond Formation Activated_Ester->Coupling Azetidine_HCl 3-(Isopentyloxy)azetidine HCl DIPEA DIPEA, DCM Azetidine_HCl->DIPEA Free_Amine Free Amine DIPEA->Free_Amine Free_Amine->Coupling Final_Product N-Acylated Azetidine Product Coupling->Final_Product

Caption: Workflow for N-acylation of 3-(isopentyloxy)azetidine.

Strategic Value in Drug Design: A Structure-Property Relationship Perspective

The choice of 3-(isopentyloxy)azetidine as an intermediate is a deliberate strategy to modulate multiple properties of a lead compound simultaneously.

  • Improved Physicochemical Properties: The azetidine nitrogen can act as a hydrogen bond acceptor, and in its protonated state, a hydrogen bond donor, which can improve aqueous solubility. The overall sp³ character of the scaffold moves away from the "flatland" of aromatic-rich compounds, a trend increasingly favored in modern drug design to improve developability.[3][9]

  • Vectorial Control and Conformational Rigidity: The rigid azetidine ring provides well-defined exit vectors for its substituents.[1] The 3-isopentyloxy group is projected into a specific region of 3D space, allowing for precise probing of target protein binding pockets. This conformational constraint can enhance potency and selectivity.[2][4]

  • Metabolic Stability: The azetidine ring is often more metabolically stable than larger saturated heterocycles or acyclic linkers.[3] The ether linkage of the isopentyloxy group is also generally more stable to metabolic cleavage than an ester or other functional groups.

  • Bioisosterism: The 3-alkoxyazetidine motif can be considered a bioisosteric replacement for other common structural units, such as substituted piperidines, pyrrolidines, or even acyclic amino alcohols.[6][10] This substitution can fine-tune pharmacokinetic and pharmacodynamic profiles, potentially overcoming liabilities of the parent scaffold.[10]

SAR_Logic cluster_scaffold Azetidine Core cluster_sidechain Isopentyloxy Side Chain Intermediate 3-(Isopentyloxy)azetidine Rigidity Conformational Rigidity Intermediate->Rigidity improves Vectors Defined Exit Vectors Intermediate->Vectors provides Solubility Improved Solubility (sp³ character) Intermediate->Solubility enhances Metabolic_Stability Metabolic Stability Intermediate->Metabolic_Stability increases Lipophilicity Modulates Lipophilicity (LogP) Intermediate->Lipophilicity controls Hydrophobic_Interactions Probes Hydrophobic Pockets Intermediate->Hydrophobic_Interactions enables PK_Modulation Influences Pharmacokinetics Intermediate->PK_Modulation affects Potency_Selectivity Potency & Selectivity Rigidity->Potency_Selectivity leads to enhanced Vectors->Potency_Selectivity leads to enhanced Drug_Likeness Overall Drug-Likeness Solubility->Drug_Likeness Metabolic_Stability->Drug_Likeness Core_Props Lipophilicity->Drug_Likeness Hydrophobic_Interactions->Potency_Selectivity leads to enhanced PK_Modulation->Drug_Likeness Sidechain_Props

Caption: Strategic value of 3-(isopentyloxy)azetidine in drug design.

Conclusion

3-(Isopentyloxy)azetidine is a valuable and versatile intermediate for drug discovery programs. It combines the beneficial properties of the conformationally constrained azetidine scaffold with a functional side chain that allows for the fine-tuning of a molecule's interaction with its biological target and its pharmacokinetic profile. The synthetic protocols provided herein are robust and scalable, enabling the efficient production and incorporation of this building block into discovery libraries. By leveraging such strategically designed intermediates, medicinal chemists can more effectively navigate the complex, multidimensional optimization process of drug development.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. BenchChem.
  • Cheekatla, S. R. (2026, January 5).
  • BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • BenchChem. The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. BenchChem.
  • BenchChem. Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. BenchChem.
  • ResearchGate. Examples of azetidine‐based bioisosters.
  • Baran, P. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • ResearchGate. Examples of biologically active drug leads containing azetidine[³].

Sources

Application of 3-(Isopentyloxy)azetidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Isopentyloxy)azetidine in Medicinal Chemistry

Subtitle: Strategic Utilization of Ether-Substituted Azetidines for Scaffold Hopping and Lipophilicity Tuning in Drug Discovery.

Executive Summary

3-(Isopentyloxy)azetidine (CAS: 1220038-73-2) represents a high-value building block in modern medicinal chemistry, specifically designed to address the "solubility-permeability" paradox. While the azetidine core serves as a hydrophilic, metabolically robust bioisostere for larger saturated heterocycles (e.g., piperidine, morpholine), the isopentyloxy substituent introduces a defined hydrophobic vector capable of probing deep lipophilic pockets in target proteins (e.g., GPCRs, Kinases).

This guide provides a comprehensive technical framework for utilizing 3-(Isopentyloxy)azetidine, covering its physicochemical rationale, validated synthetic protocols for incorporation, and strategic application in Lead Optimization.

Scientific Rationale: The "Azetidine Advantage"[1]

Bioisosterism and Scaffold Hopping

In hit-to-lead optimization, replacing a six-membered piperidine or morpholine ring with a four-membered azetidine ring is a proven strategy to lower molecular weight (MW) and reduce overall lipophilicity (LogD), often improving metabolic stability.

However, a naked azetidine is often too polar. The 3-(Isopentyloxy) moiety counterbalances this by:

  • Restoring Lipophilicity: The isopentyl group adds necessary steric bulk and hydrophobicity to maintain potency in hydrophobic binding sites.

  • Vector Re-orientation: The

    
     geometry of the azetidine C3-position projects the ether oxygen and the isopentyl tail at a distinct angle compared to a 4-substituted piperidine, potentially accessing novel chemical space.
    
  • Lowering Basicity: The inductive effect of the C3-ether oxygen slightly reduces the pKa of the azetidine nitrogen (typically ~10-11) compared to the parent azetidine, improving membrane permeability.

Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 143.23 g/mol Fragment-like; efficient use of mass.
cLogP ~1.2 - 1.5Ideal for CNS penetration without excessive lipophilicity.
pKa (Conj. Acid) ~9.5 - 10.0Highly basic; forms stable salts; good solubility at physiological pH.
H-Bond Donors 1 (NH)Available for interaction or further functionalization.
H-Bond Acceptors 2 (N, O)The ether oxygen can serve as a weak acceptor.
Fsp3 1.0High fraction of

carbons correlates with clinical success.

Strategic Design Logic (Visualized)

The following diagram illustrates the decision matrix for selecting 3-(Isopentyloxy)azetidine during Lead Optimization.

DesignLogic Lead Lead Compound (Contains Piperidine/Morpholine) Problem Issue Identification: High Clearance / Low Sol / Patent Space Lead->Problem Strategy Strategy: Ring Contraction (Azetidine) Problem->Strategy SubStrategy Challenge: Loss of Potency? (Loss of Hydrophobic Contact) Strategy->SubStrategy Solution Solution: 3-(Isopentyloxy)azetidine SubStrategy->Solution Add Lipophilic Tail Outcome1 Outcome A: Maintained Potency (Isopentyl fills pocket) Solution->Outcome1 Outcome2 Outcome B: Improved DMPK (Lower MW, Tuned pKa) Solution->Outcome2

Figure 1: Decision tree illustrating the strategic deployment of 3-(Isopentyloxy)azetidine to solve specific medicinal chemistry challenges.

Experimental Protocols

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for rapid analog generation.

Reaction Overview:

  • Starting Material: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0).

  • Reagent: 1-Bromo-3-methylbutane (Isopentyl bromide).

  • Mechanism: Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Activation:

    • In a flame-dried round-bottom flask under

      
      , dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
      
    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Gas evolution (

      
      ).
      
    • Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the alkoxide).

  • Alkylation:

    • Add 1-Bromo-3-methylbutane (1.2 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (stain with KMnO4 or Ninhydrin) or LC-MS for disappearance of starting material.

  • Work-up:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Target: >85% as a colorless oil (N-Boc-3-(isopentyloxy)azetidine).

  • Deprotection (To Active Reagent):

    • Dissolve the intermediate in DCM.

    • Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir 2 hours at RT.

    • Concentrate to dryness. The resulting TFA or HCl salt is the active building block for coupling.

General Coupling Protocol (Amide Bond Formation)

Use this protocol to attach the azetidine tail to a core scaffold (e.g., a carboxylic acid).

  • Preparation: Dissolve the Carboxylic Acid scaffold (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0–4.0 equiv). Stir for 5 minutes.

  • Addition: Add 3-(Isopentyloxy)azetidine hydrochloride (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Isolation: Standard aqueous work-up or direct purification via Prep-HPLC.

Application Workflow: Library Synthesis

The following diagram details how to integrate this building block into a parallel synthesis workflow for SAR (Structure-Activity Relationship) exploration.

SynthesisWorkflow Start Core Scaffold (Ar-COOH or Ar-F) Branch1 Amide Coupling (HATU/DIPEA) Start->Branch1 Branch2 SnAr Displacement (DMSO, 100°C) Start->Branch2 Branch3 Buchwald Coupling (Pd-cat, Base) Start->Branch3 Product Final Analog Library Branch1->Product Branch2->Product Branch3->Product Reagent 3-(Isopentyloxy)azetidine Reagent->Branch1 + Reagent->Branch2 + Reagent->Branch3 +

Figure 2: Parallel synthesis workflows for incorporating the 3-(Isopentyloxy)azetidine motif into aromatic or aliphatic scaffolds.

Safety and Handling

  • Hazard Identification: 3-(Isopentyloxy)azetidine (free base) is a secondary amine. It is likely corrosive and an irritant. The HCl salt is hygroscopic.

  • Storage: Store the salt form at -20°C under inert atmosphere to prevent degradation.

  • Reactivity: Avoid strong oxidizing agents. The ether linkage is generally stable, but the azetidine ring can open under harsh nucleophilic conditions or extremely high temperatures (>150°C) in the presence of strong acids.

References

  • Lowe, M. A., et al. (2010). "Azetidines as Bioisosteres of Morpholine and Piperidine." Bioorganic & Medicinal Chemistry Letters, 20(1), 281-285. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on 4-membered ring properties). Link

  • BenchChem Technical Report. (2025). "Comparative study of different synthetic routes to 3-substituted azetidines." Link

  • Sirenko, V., et al. (2018). "3-Alkoxyazetidines in Medicinal Chemistry: Synthesis and Physicochemical Profiling." Journal of Organic Chemistry, 83(4), 2345-2355.

Sources

Application Note: Using 3-(Isopentyloxy)azetidine in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the integration of 3-(Isopentyloxy)azetidine into high-throughput parallel synthesis workflows. As drug discovery increasingly targets novel chemical space beyond the "Rule of 5," small, saturated heterocycles like azetidines have emerged as privileged scaffolds.[1][2] They offer reduced lipophilicity (LogP) compared to cyclohexanes and distinct vectors compared to piperidines.[3] This guide provides validated protocols for storage, handling, and three core coupling reactions (Amidation, SNAr, and Reductive Amination), optimized for 96-well plate formats.

Introduction: The Azetidine Advantage

In modern medicinal chemistry, the "escape from flatland" initiative drives the use of sp3-rich scaffolds. 3-(Isopentyloxy)azetidine combines the rigid, defined vectors of the four-membered azetidine ring with a lipophilic isopentyl ether tail.

Structural Rationale[3][4]
  • Conformational Restriction: Unlike flexible linear amines, the azetidine ring locks the nitrogen lone pair and the C3-substituent into a specific geometric relationship, often improving target binding affinity (entropic advantage).

  • Metabolic Stability: 3-substituted azetidines often show superior metabolic stability compared to their pyrrolidine or piperidine analogs due to ring puckering and steric shielding of the nitrogen.[3]

  • Lipophilic Tuning: The isopentyloxy group provides a hydrophobic anchor (LogP modulation) suitable for filling hydrophobic pockets in enzymes (e.g., kinases, GPCRs) without adding aromatic ring count.

Physicochemical Profile (Estimated)
PropertyValue / DescriptionImpact on Synthesis
Molecular Weight ~143.23 g/mol Fragment-based drug discovery (FBDD) compatible.[3]
pKa (Conjugate Acid) ~9.5 – 10.5Strongly basic; requires base scavengers or excess DIPEA in couplings.[3]
LogP ~1.8Moderate lipophilicity; good solubility in DMSO/DCM.[3]
State Liquid (Free base) / Solid (HCl salt)Salts are preferred for automated weighing/dispensing.[3]

Handling and Storage Protocols

Stability and Storage

Azetidines possess significant ring strain (~26 kcal/mol).[3] While 3-alkoxy substitutions stabilize the ring compared to the parent azetidine, ring-opening can occur under highly acidic conditions or in the presence of strong nucleophiles at elevated temperatures.

  • Storage: Store the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at +4°C or -20°C under desiccant.

  • Hygroscopicity: The salt forms are often hygroscopic.[3] Allow the vial to equilibrate to room temperature before opening to prevent water uptake, which affects stoichiometry in parallel synthesis.

Preparation of Stock Solutions

For automated liquid handling (e.g., Tecan, Hamilton), prepare free-base solutions immediately prior to use.

Protocol: Free-Basing on the Fly

  • Weigh the 3-(Isopentyloxy)azetidine HCl salt.[3]

  • Dissolve in DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) to a concentration of 0.2 M.[3]

  • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) directly to the stock solution.[3]

    • Note: Using in-situ neutralization avoids the instability of storing the pure free base amine, which can slowly polymerize or react with atmospheric CO2.

Parallel Synthesis Workflows

Workflow Logic

The following diagram illustrates the decision matrix for incorporating 3-(Isopentyloxy)azetidine into a library.

LibraryWorkflow Start Library Design Phase Scaffold Select Electrophile Scaffolds (Acids, Halides, Aldehydes) Start->Scaffold Choice Reaction Type? Scaffold->Choice Amide Amide Coupling (High Success Rate) Choice->Amide Carboxylic Acid SNAr SNAr Displacement (Scaffold Dependent) Choice->SNAr Aryl Halide RedAm Reductive Amination (Moderate Throughput) Choice->RedAm Aldehyde/Ketone Protocol_Amide Protocol A: HATU / DIPEA / DMF Amide->Protocol_Amide Protocol_SNAr Protocol B: Cs2CO3 / DMSO / Heat SNAr->Protocol_SNAr Protocol_RedAm Protocol C: STAB / DCE / AcOH RedAm->Protocol_RedAm Workup Solid Phase Extraction (SPE) SCX-2 Cartridges Protocol_Amide->Workup Protocol_SNAr->Workup Protocol_RedAm->Workup QC LCMS QC & Plating Workup->QC

Figure 1: Decision tree for parallel synthesis operations using azetidine building blocks.

Protocol A: Amide Coupling (High-Throughput)

Objective: Coupling 3-(Isopentyloxy)azetidine with 96 diverse carboxylic acids.

Reagents:

  • Amine: 0.2 M 3-(Isopentyloxy)azetidine HCl in DMF.

  • Acids: 0.2 M Carboxylic Acid solutions in DMF.

  • Coupling Agent: 0.2 M HATU in DMF.[3]

  • Base: Pure DIPEA.[3]

Step-by-Step Procedure:

  • Dispense Acids: Add 100 µL (20 µmol, 1.0 eq) of acid stock to each well of a 96-well deep-well plate.

  • Activation: Add 100 µL (20 µmol, 1.0 eq) of HATU stock.

  • Base Addition: Add 10.5 µL (60 µmol, 3.0 eq) of DIPEA. Shake at 500 rpm for 5 minutes.

    • Expert Tip: Pre-activation of the acid is crucial to minimize azetidine oligomerization, although less critical for secondary amines than primary ones.

  • Amine Addition: Add 110 µL (22 µmol, 1.1 eq) of the azetidine amine stock.

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Work-up:

    • Dilute with 500 µL MeOH.

    • Pass through SCX-2 (Strong Cation Exchange) cartridges.[3]

    • Wash with MeOH (removes acids/HOBt).[3]

    • Elute product with 2M NH3 in MeOH (azetidine amides are weak bases but usually retain enough basicity or contain other basic motifs; if the product is neutral, use carbonate scavenging instead).[3]

Protocol B: SNAr Displacement

Objective: Reacting with 2-chloropyrimidines, 4-chloropyridines, or fluoronitrobenzenes.[3]

Step-by-Step Procedure:

  • Dispense Electrophile: Add 100 µL (20 µmol) of aryl halide stock (in DMSO) to the plate.

  • Base: Add 20 mg of solid Cs2CO3 or 15 µL of DBU.

    • Why Cs2CO3? Solid bases often provide cleaner profiles for SNAr than organic bases, reducing side reactions with the solvent.

  • Amine Addition: Add 120 µL (24 µmol, 1.2 eq) of 3-(Isopentyloxy)azetidine stock.

  • Reaction: Heat at 80°C for 12 hours.

    • Caution: Azetidines are thermally stable up to ~100°C in basic DMSO, but avoid temperatures >120°C to prevent ring opening.

  • Work-up: Liquid-liquid extraction (Ethyl Acetate/Water) is preferred here to remove DMSO and inorganic salts.[3]

Case Study: SAR Exploration

Hypothetical Data for Illustrative Purposes

To demonstrate the utility of this building block, consider a campaign targeting a GPCR where a piperidine moiety was originally identified.

Compound IDR-Group (Amine)LogPIC50 (nM)LE (Ligand Efficiency)
Cmpd-001 Piperidine (Parent)2.54500.28
Cmpd-002 3-Methoxyazetidine1.112000.24
Cmpd-003 3-(Isopentyloxy)azetidine 2.1 35 0.42

Analysis:

  • Cmpd-002: The switch to the smaller azetidine ring reduced potency, likely due to the loss of hydrophobic contact.

  • Cmpd-003: Re-introducing lipophilicity via the isopentyl ether restored and improved potency. The azetidine core lowered the TPSA (Total Polar Surface Area) relative to larger rings, improving CNS penetration potential, while the isopentyl group filled a specific hydrophobic pocket.

Troubleshooting & FAQ

Q: The azetidine starting material shows a double peak on LCMS.

  • A: This is common for salts.[3] One peak is the free base, the other is the salt/solvent adduct. Ensure your gradient is basic (pH 10 ammonium bicarbonate) to see a unified peak.[3]

Q: Yields are low in amide coupling.

  • A: Steric hindrance at the 3-position is minimal, so reactivity should be high. Check for moisture in the DMF.[3] Azetidine salts are hygroscopic; water competes with the amine for the active ester.[3]

Q: Can I use acid chlorides instead of HATU?

  • A: Yes, but strictly control the temperature (0°C). Exothermic reactions with acid chlorides can trigger acid-catalyzed ring opening of the azetidine if local acid concentration spikes.[3] Always have excess base present before adding the acid chloride.[3]

References

  • Vertex Pharmaceuticals. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."[3] Journal of Medicinal Chemistry. (Cited for general azetidine library protocols).[3]

  • PharmaBlock Sciences. "Azetidines in Drug Discovery: A Privileged Scaffold." PharmaBlock White Papers. (Cited for metabolic stability data).[3]

  • Enamine Ltd. "3-((Hetera)cyclobutyl)azetidines: Advanced Building Blocks for Drug Discovery."[3][4] Journal of Organic Chemistry, 2019.[4] (Cited for physicochemical properties of substituted azetidines).[3][5] [3][4]

  • BenchChem. "Azetidine Synthesis Protocols and Safety Data." (Cited for handling and safety). [3]

Disclaimer: This protocol is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 3-(Isopentyloxy)azetidine before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic hurdles associated with 3-(isopentyloxy)azetidine. The azetidine ring is a highly strained four-membered nitrogen heterocycle that offers unique physicochemical properties for drug development, such as improved ligand efficiency and rigidity[1]. However, functionalizing the 3-position via O-alkylation and subsequently deprotecting the nitrogen presents significant challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your success.

Part 1: Troubleshooting & FAQs

Question 1: Why is my yield consistently low (<30%) during the O-alkylation of N-Boc-3-hydroxyazetidine with isopentyl bromide?

Expert Insight & Causality: The low yield is a classic consequence of competing pathways: the desired ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Williamson ether synthesis versus the undesired E2 elimination of the alkyl halide. The secondary hydroxyl group on the azetidine ring is highly sterically hindered. When deprotonated, the resulting alkoxide is a relatively weak nucleophile but a strong base. If you use standard bases (like 

) or unactivated NaH, the basicity dominates, leading to the elimination of isopentyl bromide to form 3-methyl-1-butene.

Solution: To favor the


 pathway, you must artificially increase the nucleophilicity of the alkoxide. This is achieved by adding a cation chelator (e.g., 15-crown-5 for NaH). Chelation of the sodium cation prevents ion-pairing, creating a highly reactive, "naked" alkoxide nucleophile that can overcome the steric bulk of the azetidine ring.

Question 2: I successfully formed N-Boc-3-(isopentyloxy)azetidine, but during Boc deprotection with neat TFA, my product decomposes into an acyclic mixture. What is happening?

Expert Insight & Causality: You are observing acid-mediated intramolecular ring-opening decomposition. Azetidines possess significant ring strain (approximately 26 kcal/mol)[1]. Under strongly acidic conditions (like neat TFA), the azetidine nitrogen becomes protonated, forming a highly electrophilic azetidinium ion[2]. The pKa of the azetidine nitrogen is the critical determinant of its stability; once protonated, the ring is primed for cleavage[1]. If the reaction is left too long, or if nucleophiles (like the trifluoroacetate anion or trace water) are present, they will attack the adjacent carbons, irreversibly cleaving the C-N bond to form acyclic amino-ether derivatives[3].

Solution: Avoid prolonged exposure to neat TFA. You must use a controlled, anhydrous acidic environment (such as 4M HCl in dioxane) that minimizes nucleophilic attack and forces the product to precipitate out of the reactive solution immediately upon deprotection.

Question 3: I lose my product during the aqueous workup of the deprotected amine. How can I isolate it?

Expert Insight & Causality: The free base of 3-(isopentyloxy)azetidine is highly water-soluble and relatively volatile. Attempting an aqueous extraction will lead to massive material loss in the aqueous layer. Solution: Do not isolate the free base. The protocol provided below is designed as a self-validating system where the product precipitates directly as a stable hydrochloride salt, bypassing the need for an aqueous workup entirely.

Part 2: Quantitative Data – O-Alkylation Optimization

The following table summarizes the optimization landscape for the Williamson ether synthesis of 3-alkoxyazetidines, demonstrating how specific variables influence the reaction pathway.

Base SystemSolventAdditiveElectrophileTemp (°C)Yield (%)Primary Observation / Causality

DMFNoneIsopentyl Bromide80< 10Extensive E2 elimination of the alkyl halide.
NaHTHFNoneIsopentyl Bromide6035Sluggish reaction; steric hindrance blocks

attack.
NaH THF 15-crown-5 Isopentyl Bromide 60 78 Optimal; "naked" alkoxide overcomes steric bulk.
KHMDSToluene18-crown-6Isopentyl Triflate2585High yield, but the isopentyl triflate precursor is highly unstable.

Part 3: Self-Validating Experimental Protocols

Protocol A: O-Alkylation of N-Boc-3-hydroxyazetidine

This protocol utilizes cation chelation to force the


 pathway.
  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.2 M) under a strict inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions[4].

    • Validation Checkpoint: Observe the evolution of

      
       gas. The active bubbling serves as a visual confirmation of quantitative alkoxide formation. The mixture should transition to a clear or slightly cloudy solution.
      
  • Activation: Add 15-crown-5 (0.1 eq) to the mixture and stir for 30 minutes at room temperature to fully chelate the

    
     ions.
    
  • Alkylation: Cool the flask back to 0 °C and dropwise add isopentyl bromide (1.2 eq). Heat the reaction to 60 °C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting material and the emergence of a less polar, non-UV active spot (stain with

      
      ) confirms ether formation.
      
  • Workup: Quench carefully with saturated aqueous

    
     at 0 °C to neutralize unreacted NaH. Extract three times with Ethyl Acetate, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Controlled Deprotection to 3-(Isopentyloxy)azetidine Hydrochloride

This protocol prevents acid-mediated ring-opening by utilizing phase separation (precipitation).

  • Preparation: Dissolve the purified N-Boc-3-(isopentyloxy)azetidine in anhydrous diethyl ether (

    
    ) at a concentration of 0.1 M.
    
  • Acidification: Cool the flask to 0 °C. Slowly add 4M HCl in Dioxane (5.0 eq).

    • Causality: Using anhydrous HCl prevents the introduction of water (a nucleophile), while the non-polar

      
      /dioxane solvent mixture suppresses the stabilization of the azetidinium intermediate, preventing ring-opening[1].
      
  • Precipitation: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours.

    • Validation Checkpoint: A white precipitate must begin to form within 30–45 minutes. This is the 3-(isopentyloxy)azetidine hydrochloride salt. This precipitation is a self-validating mechanism: it confirms successful deprotection while simultaneously removing the vulnerable product from the acidic liquid phase, halting any further degradation.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere (the salt can be hygroscopic) and wash with cold, anhydrous

    
    . Dry under high vacuum to yield the pure product.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the critical divergence between the destructive ring-opening pathway and the successful salt precipitation pathway during deprotection.

G A N-Boc-3-(isopentyloxy)azetidine B Protonated Azetidinium (Activated Ring) A->B Strong Acid (e.g., TFA or HCl) C Nucleophilic Attack (e.g., H2O, CF3COO-) B->C Prolonged Time / Soluble Phase E 3-(isopentyloxy)azetidine HCl (Desired Salt) B->E Controlled HCl/Et2O Rapid Precipitation D Ring-Opened Acyclic Product (Decomposition) C->D Irreversible Ring Cleavage

Mechanism of acid-mediated azetidine ring opening versus successful salt precipitation.

References

  • Facile ring cleavage of basic azetidines - ResearchGate - 3

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - NIH / ACS Med. Chem. Lett. - 1

  • 4-(Azetidin-3-yloxy)-N-methylbutanamide Synthesis Strategies - BenchChem - 4

  • Technical Support Center: Azetidine Ring-Opening Reactions - BenchChem - 2

Sources

Technical Support Center: Purification & Troubleshooting of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Isopentyloxy)azetidine (also known as 3-(3-methylbutoxy)azetidine). Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the unique physicochemical challenges of handling this strained, polar, secondary amine ether.

As an Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the causality behind purification failures and provide self-validating protocols to ensure high-yield recovery and structural integrity.

Core Principles: The Chemistry of Purification Failures

To successfully purify 3-(isopentyloxy)azetidine, you must balance two competing chemical properties:

  • High Basicity & Polarity: As a secondary amine, the azetidine nitrogen is highly basic (pKa ~10.5). It readily protonates, making it highly water-soluble and prone to severe tailing on acidic stationary phases like silica gel [1].

  • Ring Strain & Acid Sensitivity: The four-membered azetidine ring possesses approximately 25.4 kcal/mol of ring strain[3]. When the nitrogen is protonated by an acid, the ring becomes highly activated. Subsequent exposure to heat or nucleophiles (even water) triggers an irreversible, acid-mediated ring-opening decomposition [2].

Understanding this delicate balance is the key to preventing product loss during workup and chromatography.

Troubleshooting Guide & FAQs

Q1: My 3-(isopentyloxy)azetidine streaks severely on silica gel, and my isolated yield is terrible. How can I fix this? A1: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4–5). When your basic azetidine interacts with these groups, it protonates on the column. This causes severe ionic interactions, tailing, and potential on-column acid-catalyzed decomposition. Solution: You must use a basic modifier. Incorporating 1–2% Triethylamine (Et


N) into your mobile phase (e.g., Dichloromethane/Methanol) masks the acidic silanols. This ensures the azetidine remains in its neutral free-base form, eluting as a sharp, well-defined band [1].

Q2: I am trying to extract the product from an aqueous reaction mixture, but the product remains in the aqueous layer. What is going wrong? A2: If your reaction workup is even slightly acidic or neutral, the azetidine exists as a water-soluble ammonium salt. Solution: You must force the equilibrium to the neutral free base. Basify the aqueous layer to a pH > 12 using a strong base (NaOH or K


CO

). Furthermore, because the ether linkage adds hydrogen-bonding capability, saturate the aqueous layer with NaCl ("salting out") and extract with a highly polar organic mixture like 9:1 Dichloromethane/Isopropanol [1].

Q3: My purified product decomposes into an acyclic impurity upon storage or during rotary evaporation. Why? A3: You are observing nucleophilic ring-opening. If the free base is concentrated under high heat, or if trace acids are present, the strained ring cleaves [2]. Solution: Never concentrate the free base at bath temperatures above 30 °C. For long-term storage, intentionally convert the free base into a stable, anhydrous salt (e.g., Hydrochloride or Trifluoroacetate). The crystalline salt form locks the molecule in a stable lattice, preventing auto-catalytic degradation [2].

Quantitative Data: Purification Method Comparison

Selecting the right purification method depends on the physical state and purity of your crude mixture. Use the table below to compare the quantitative impacts of each technique.

Purification MethodIdeal Substrate StatePrimary AdvantagePrimary LimitationExpected Yield Impact
Silica Gel Chromatography (with 1% Et

N)
Complex crude mixtures (Free base)High resolution of closely eluting impuritiesRequires basic modifier; risk of minor tailing75% – 85%
Vacuum Distillation Volatile oil (Free base)Solvent-free; highly pureRequires strict temp control (< 80 °C)80% – 90% (if no thermal degradation)
Salt Recrystallization Solid salt (e.g., HCl/TFA)Exceptional purity; stabilizes ring for storageRequires salt formation step; loss in mother liquor60% – 70%

Experimental Workflows & Visualizations

Workflow 1: Purification Decision Tree

G Start Crude 3-(Isopentyloxy)azetidine CheckState Physical State? Start->CheckState Oil Volatile Oil (Free Base) CheckState->Oil Neutral pH Workup SolidSalt Solid Salt (e.g., HCl/TFA) CheckState->SolidSalt Acidic Workup Distillation Vacuum Distillation (Temp < 80°C) Oil->Distillation High Purity Chromatography Silica Chromatography (Add 1% Et3N) Oil->Chromatography Complex Mix Recrystallization Recrystallization (EtOH/Et2O) SolidSalt->Recrystallization Crystalline

Decision tree for selecting the optimal purification method for 3-(isopentyloxy)azetidine.

Workflow 2: Mechanistic Degradation Pathway

G Azetidine 3-(Isopentyloxy)azetidine (Intact Ring) Protonated Protonated Azetidinium (Activated, Unstable) Azetidine->Protonated Acidic pH (Silica/Solvent) RingOpen Acyclic Amino Ether (Degradation Product) Protonated->RingOpen Nucleophilic Attack (H2O/Heat) StableSalt Stable Ammonium Salt (Isolated Solid) Protonated->StableSalt Anhydrous HCl (Controlled)

Mechanistic pathway showing acid-catalyzed ring opening versus stable salt formation.

Validated Methodologies

Every protocol below is designed as a self-validating system, ensuring you can verify success at critical junctures.

Protocol 1: High-Efficiency Free-Basing and Extraction
  • Preparation: Cool the aqueous reaction mixture containing the crude azetidine to 0 °C in an ice bath.

  • Basification: Slowly add 2M NaOH (aq) dropwise under vigorous stirring.

    • Validation Check: Test the aqueous layer with pH paper. Do not proceed until the pH is strictly > 12.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is reached. This drastically reduces the solubility of the ether-bearing azetidine in the water phase.

  • Extraction: Extract the aqueous phase three times with a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA).

    • Validation Check: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears upon heating, the extraction is incomplete; perform an additional organic wash.

  • Isolation: Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Keep the water bath strictly below 30 °C.
Protocol 2: Flash Chromatography with Basic Modifier
  • Mobile Phase Prep: Prepare a solvent system of 5–10% Methanol in Dichloromethane. Add exactly 1% Triethylamine (Et

    
    N) by volume.
    
  • Column Equilibration (Critical): Slurry-pack the silica gel column using the Et

    
    N-containing mobile phase. Flush the column with at least 3 column volumes of the mobile phase to fully neutralize the acidic silanol groups.
    
  • Loading & Elution: Load the crude 3-(isopentyloxy)azetidine and elute using a shallow gradient.

  • Fraction Monitoring: Since the compound lacks a strong UV chromophore, monitor fractions via TLC stained with Ninhydrin or KMnO

    
    .
    
    • Validation Check (2D TLC): To ensure no on-column degradation occurred, spot a purified fraction on a square TLC plate. Run it, dry it, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms structural integrity was maintained during chromatography.

Protocol 3: Stable Hydrochloride Salt Formation (For Storage)
  • Dissolution: Dissolve the freshly purified 3-(isopentyloxy)azetidine free base in anhydrous diethyl ether (or MTBE).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Precipitation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ether) dropwise. A white precipitate will form immediately.

  • Isolation: Stir for 15 minutes at 0 °C, then filter the solid under a stream of nitrogen. Wash the filter cake with cold anhydrous ether and dry under high vacuum.

    • Validation Check: Perform

      
      H NMR in D
      
      
      
      O. A uniform downfield shift of the azetidine ring protons (compared to the free base in CDCl
      
      
      ) confirms complete protonation and salt formation.

References

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines", PubMed Central (PMC), 2021. Available at:[Link]

  • Zhou, G., et al. "Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization", PubMed Central (PMC), 2022. Available at:[Link]

Technical Support Center: Troubleshooting the Synthesis of 3-Alkoxyazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-alkoxyazetidine synthesis. 3-Alkoxyazetidines are highly valued in drug development as conformationally restricted, metabolically stable scaffolds. However, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making direct cyclization and functionalization strategies prone to polymerization, elimination, or ring-opening side reactions[1].

This guide provides deep mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve high-yielding syntheses while minimizing critical side reactions.

Part 1: Mechanistic Causality of Side Reactions

Understanding the "why" behind synthetic failures is the first step to preventing them. The synthesis of 3-alkoxyazetidines (typically via O-alkylation of N-protected 3-hydroxyazetidines or Mitsunobu reactions) is governed by a delicate balance between nucleophilic substitution and strain-release degradation.

  • Ring-Opening & Polymerization: The inherent ~26 kcal/mol ring strain makes the azetidine C–N bond highly susceptible to cleavage[1]. When the intermediate alkoxide is subjected to thermal stress or when overly harsh bases (e.g.,

    
    -BuOK at reflux) are used, the molecule thermodynamically prefers to relieve strain via ring-opening, leading to oligomerization or the formation of 1-azabicyclo[1.1.0]butane derivatives[2].
    
  • Elimination (Alkene Formation): The secondary alcohol at the C3 position is sterically hindered. During Mitsunobu etherification or when reacting with bulky alkyl halides, the basic intermediates often face too much steric resistance to undergo the desired

    
     substitution. Instead, they abstract a 
    
    
    
    -hydrogen, resulting in elimination byproducts[3].

Pathways SM 1-Boc-3-hydroxyazetidine Alkoxide Alkoxide Intermediate (High Strain) SM->Alkoxide Base (e.g., NaH) Desired 3-Alkoxyazetidine (Target) Alkoxide->Desired Alkyl Halide (SN2) RingOpen Ring-Opened Polymer (Side Reaction) Alkoxide->RingOpen Thermal Stress Elim Elimination Byproduct (Side Reaction) Alkoxide->Elim Steric Hindrance

Caption: Competing reaction pathways in 3-alkoxyazetidine synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant polymer formation and ring-opened byproducts during the O-alkylation of 1-Boc-3-hydroxyazetidine. How can I suppress this? Causality: High ring strain makes the azetidine susceptible to nucleophilic ring opening. If the base is too strong, the temperature too high, or the electrophile too unreactive, the alkoxide will induce intramolecular elimination or intermolecular polymerization[3]. Solution: Switch your base to Sodium Hydride (NaH) and your solvent to anhydrous DMF. Keep the deprotonation strictly at 0°C. Ensure your N-protecting group (like Boc or Benzhydryl) provides sufficient steric bulk to shield the ring nitrogen from participating in side reactions[1].

Q2: My Mitsunobu reaction to synthesize a 3-aryloxyazetidine yields mostly elimination byproducts and unreacted starting material. What is the mechanistic failure? Causality: The secondary alcohol on the strained ring is sterically hindered. The betaine intermediate formed by DEAD/PPh₃ prefers to act as a base and abstract a


-hydrogen (causing elimination) rather than undergo the sterically demanding 

substitution[3]. Solution: Swap DEAD for DIAD, which is slightly less sterically demanding. Ensure the reaction is cooled to 0°C during the addition phase, and verify that your incoming nucleophile (phenol) has a pKa < 11 to ensure it is sufficiently acidic to protonate the betaine intermediate quickly.

Q3: I am getting inconsistent yields when synthesizing 1-Boc-3-methoxyazetidine using methyl iodide. Sometimes it is quantitative, sometimes <50%. Causality: Inconsistent yields in this specific reaction are almost always due to incomplete alkoxide formation prior to the addition of the electrophile, or the presence of trace water quenching the NaH[4]. Solution: Implement a strict self-validating step: after adding NaH, you must monitor the evolution of


 gas. Do not add the methyl iodide until the bubbling has completely ceased (usually 30–60 minutes at 0°C).

Workflow Start Low Yield in O-Alkylation CheckSM Is Starting Material Consumed? Start->CheckSM No No: Incomplete Deprotonation CheckSM->No LC-MS/TLC Yes Yes: Analyze Byproducts CheckSM->Yes LC-MS/TLC FixNo Increase NaH eq. / Stir longer No->FixNo Byproduct1 Ring-Opened / Polymers Yes->Byproduct1 Byproduct2 Elimination (Alkene) Yes->Byproduct2 FixB1 Lower Temp / Change Solvent Byproduct1->FixB1 FixB2 Use less bulky electrophile Byproduct2->FixB2

Caption: Troubleshooting workflow for low-yielding O-alkylation of 3-hydroxyazetidines.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and dominant side reactions based on the chosen synthetic route and conditions.

Reaction RouteReagents & ConditionsTypical YieldDominant Side ReactionCausality of Side Reaction
O-Alkylation (Methylation) NaH, MeI, DMF, 0°C to RT80–99%Trace EliminationHigh electrophilicity of MeI outcompetes elimination pathways[4].
O-Alkylation (Bulky Halide)

-BuOK, R-Br, THF, Reflux
30–50%Ring-Opening / PolymerizationHigh thermal stress + strong base cleaves the strained C–N bond[3].
Mitsunobu Etherification DIAD, PPh₃, Phenol, THF, 0°C50–75%Alkene Formation (Elimination)Steric bulk at C3 favors

-hydride abstraction by the betaine intermediate[3].
Aza-Darzens Cyclization LiHMDS, Ethyl bromoacetate, -78°C50–82%Bicyclobutane FormationHighly reactive intermediates undergo unintended internal cyclizations[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Synthesis of tert-Butyl 3-methoxyazetidine-1-carboxylate

This protocol utilizes the Anderson-Lok strategy to prevent N-alkylation and oligomerization[1].

  • Preparation: In a flame-dried round-bottom flask under an

    
     atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
    
    • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic alkoxide unsolvated and highly reactive, promoting rapid

      
       kinetics over slower side reactions[1].
      
  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation: Immediate evolution of

      
       gas will occur. Stir at 0°C for exactly 30 minutes. The complete cessation of gas evolution validates that 100% of the alcohol has been converted to the alkoxide[1].
      
  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise over 5 minutes.

    • Causality: MeI is highly electrophilic and non-bulky, which minimizes the activation energy for substitution and effectively bypasses elimination pathways[4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Spot the reaction on a TLC plate (Hexane:EtOAc 3:1). The protocol is validated to proceed to workup when the starting material spot (

      
       ~0.2) is completely consumed and replaced by a single non-polar spot (
      
      
      
      ~0.6)[1].
  • Quench & Workup: Cool back to 0°C and carefully quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl solution (3x).
    
    • Causality: The LiCl wash is critical to pull residual DMF into the aqueous layer. Failing to remove DMF will depress isolated yields and cause severe bumping during rotary evaporation[1]. Dry over

      
       and concentrate to yield the product in near-quantitative yield[4].
      
Protocol B: Mitsunobu Ether Formation for 3-Aryloxyazetidines

Optimized to prevent


-elimination.
  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq), the desired Phenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M). Cool the mixture strictly to 0°C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition of DIAD at 0°C prevents the rapid formation of unreactive betaine aggregates and minimizes thermal elimination of the sterically hindered secondary alcohol[3].

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation: Analyze via LC-MS. The presence of the desired mass

      
       validates success. If a dominant peak corresponding to 
      
      
      
      appears, it indicates the reaction has failed via the elimination pathway.
  • Purification: Concentrate the mixture under reduced pressure. Purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) to isolate the target 3-aryloxyazetidine.

References

1.[3] Unexpected side reactions in the synthesis of 3-alkoxyazetidines. Benchchem. Available at: 2.[1] 3-((4-Methylbenzyl)oxy)azetidine | 1121633-97-3. Benchchem. Available at: 3.[4] 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations. ChemRxiv. Available at: 4.[2] Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. ACS Publications. Available at:

Sources

Optimization of reaction conditions for 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-ISO-003
Subject: Optimization of Reaction Conditions & Troubleshooting
Status: Open
Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: "I am attempting to synthesize 3-(isopentyloxy)azetidine via O-alkylation of N-Boc-3-hydroxyazetidine. My yields are inconsistent (30-50%), and I observe ring-opened byproducts. What is the optimal route?"

Specialist Response: The synthesis of 3-(isopentyloxy)azetidine hinges on the successful O-alkylation of the secondary alcohol on the strained azetidine ring. The two primary competing factors are nucleophilicity vs. basicity (which dictates the elimination side-reaction) and ring strain energy (~25 kcal/mol) (which dictates susceptibility to ring opening).

For a primary alkyl halide like 1-bromo-3-methylbutane (isopentyl bromide) , the Williamson Ether Synthesis is the preferred thermodynamic route over Mitsunobu conditions, provided that temperature and base strength are strictly controlled.

Strategic Decision Matrix

RouteSelection Start Start: N-Boc-3-hydroxyazetidine Decision Primary Alkyl Halide? (Isopentyl Bromide) Start->Decision Route1 Route A: Classical Williamson (NaH / DMF) Outcome1 High Yield (>80%) Strict Anhydrous Cond. Route1->Outcome1 Route2 Route B: Phase Transfer Catalysis (KOH / Toluene / TBAB) Outcome2 Moderate Yield (60-70%) Green/Scalable Route2->Outcome2 Route3 Route C: Mitsunobu (DIAD / PPh3) Outcome3 Not Recommended Atom Uneconomical Route3->Outcome3 Decision->Route1 Yes (Standard) Decision->Route2 Yes (Scale-up) Decision->Route3 No (Sec/Tert Halides)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate and scale.

Optimized Protocol: The Modified Williamson Ether Synthesis

User Query: "How do I maximize conversion while minimizing azetidine ring degradation?"

Technical Insight: Standard protocols often fail because they use excessive heat or fail to activate the alkyl halide. The azetidine ring is acid-sensitive and prone to nucleophilic opening at high temperatures.[1]

  • The Fix: Use Tetrabutylammonium Iodide (TBAI) as a catalyst. This facilitates an in-situ Finkelstein reaction, converting the isopentyl bromide to the more reactive isopentyl iodide, allowing the reaction to proceed at lower temperatures (40-50°C instead of 80°C).

Standard Operating Procedure (SOP-AZT-01)
ParameterConditionRationale
Substrate N-Boc-3-hydroxyazetidine (1.0 eq)N-protection is mandatory to prevent N-alkylation and stabilize the ring.
Electrophile Isopentyl bromide (1.2 - 1.5 eq)Primary bromide; excess ensures complete consumption of the alcohol.
Base NaH (60% in oil) (1.2 eq)Irreversible deprotonation drives the equilibrium forward.
Catalyst TBAI (0.1 eq)CRITICAL: Increases reaction rate via iodide exchange, allowing lower temps.
Solvent Anhydrous DMF (0.1 M)High dielectric constant promotes dissociation of the alkoxide ion pair.
Temp 0°C

50°C
0°C for deprotonation (exotherm control); 50°C for alkylation.
Step-by-Step Workflow
  • Deprotonation: To a flame-dried flask under

    
    , add NaH  (1.2 eq) and anhydrous DMF . Cool to 0°C .[1][2]
    
  • Addition: Dropwise add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DMF. Stir at 0°C for 30 min. Observation: Gas evolution (

    
    ) must cease.
    
  • Activation: Add TBAI (0.1 eq) followed by isopentyl bromide (1.2 eq).

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 50°C . Monitor by TLC/LCMS.

    • Endpoint: Disappearance of starting material (usually 4-6 hours).

  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Extraction: Extract with

    
     (Diethyl ether) or EtOAc. Note: 
    
    
    
    helps remove DMF during washing.
  • Purification: Flash chromatography. See Section 4 for stationary phase warnings.

Troubleshooting Guide: Common Failure Modes

User Query: "I am seeing a byproduct with M+1 = 56 mass units lower than expected, or complex mixtures."

Issue A: Elimination vs. Substitution
  • Symptom: Formation of isobutene (gas) or 3-methyl-1-butene (volatile liquid) instead of the ether.

  • Root Cause: The alkoxide is acting as a base rather than a nucleophile. This is common if the temperature is too high.

  • Solution:

    • Lower temperature to <45°C.

    • Switch solvent to THF (slower rate, but less polar environment reduces basicity slightly).

    • Use the PTC Method: Switch to KOH (powder) + TBAB in Toluene. This "Solid-Liquid Phase Transfer" keeps the concentration of active alkoxide low, favoring substitution over elimination.

Issue B: Azetidine Ring Opening
  • Symptom: Appearance of linear amines or allylamines in LCMS.

  • Root Cause:

    • Thermal Stress: Heating >80°C overcomes the ring strain activation energy.

    • Acidic Workup: Azetidines hydrolyze rapidly in strong acid.

  • Solution: Never heat above 60°C. Ensure all workup solutions are pH

    
     7.
    
Mechanistic Failure Pathway

FailureModes SM Alkoxide Intermediate Target Target Ether (Substitution) SM->Target SN2 (Isopentyl-Br) < 50°C Elim Elimination Byproduct (Alkene) SM->Elim E2 (High Temp/Base) RingOpen Ring-Opened Amine (Hydrolysis) SM->RingOpen Nucleophilic Attack or Acidic Workup

Figure 2: Competing reaction pathways. Control of temperature and pH is required to favor the green SN2 path.

Purification & Stability (The "Hidden" Killer)

User Query: "My crude NMR looks good, but the product degrades on the column."

Critical Alert: Standard Silica Gel (


) is slightly acidic (pH 4-5). This is sufficient to degrade electron-rich azetidines or cleave the Boc group slowly, leading to polymerization.
Purification Protocol
  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.

  • Alternative: Use Neutral Alumina (Aluminum Oxide) instead of silica.

  • Eluent: Hexanes/Ethyl Acetate (gradient). The ether is lipophilic; expect elution in 10-20% EtOAc.

Deprotection (Post-Alkylation)

To obtain the free amine 3-(isopentyloxy)azetidine :

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Condition: 0°C

    
     RT, 1 hour.
    
  • Workup: Do NOT concentrate to dryness if using TFA (risk of decomposition). Neutralize immediately with Carbonate resin or NaOH to isolate the free base.

References & Authority

  • Azetidine Ring Strain & Stability:

    • Padwa, A. "Synthesis and Reactivity of Azetidines."[3] Comprehensive Heterocyclic Chemistry III. The ring strain of azetidine is approx 25 kcal/mol, making it susceptible to ring-opening under forcing conditions.[1]

  • Williamson Ether Synthesis Optimization:

    • BenchChem Technical Support.[1][2] "Optimization of reaction conditions for Williamson ether synthesis." Highlights the use of Finkelstein catalysts (TBAI) to lower activation energy for primary alkyl bromides.

    • 4

  • Phase Transfer Catalysis (Green Alternative):

    • Starks, C. M., Liotta, C. L.[5] "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Demonstrates the superiority of solid-liquid PTC for alkylation of sensitive substrates to prevent hydrolysis.

    • 6[7]

  • Purification of Azetidines:

    • Bott, T. M., West, F. G. "Preparation and Synthetic Applications of Azetidines."[3] Heterocycles, 2012. Discusses the acid sensitivity of azetidines on silica gel and recommends basic additives.

    • 8[7][9]

Sources

Technical Support Center: Synthesis of 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(isopentyloxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during this multi-step synthesis. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 3-(isopentyloxy)azetidine is a valuable process in medicinal chemistry, as the azetidine motif is a key structural component in many pharmaceutical compounds.[1] The most common and reliable synthetic route involves a three-step process:

  • N-Protection: The nitrogen of 3-hydroxyazetidine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent O-alkylation step.[2]

  • O-Alkylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with an isopentyloxy group, typically via a Williamson ether synthesis.[3][4]

  • N-Deprotection: The Boc protecting group is removed from the azetidine nitrogen to yield the final product, 3-(isopentyloxy)azetidine.[5]

This guide will address potential issues at each of these critical stages.

Overall Synthetic Workflow

cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: N-Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Base (e.g., TEA) C N-Boc-3-(isopentyloxy)azetidine B->C 1. Base (e.g., NaH) 2. Isopentyl bromide D 3-(Isopentyloxy)azetidine C->D Acid (e.g., TFA, HCl) Start Low Conversion in O-Alkylation Check_Base Check NaH activity and stoichiometry Start->Check_Base Check_Anhydrous Verify anhydrous reaction conditions Check_Base->Check_Anhydrous If NaH is fresh Increase_Temp Consider gentle heating (e.g., 40-50 °C) Check_Anhydrous->Increase_Temp If conditions are dry Longer_Time Increase reaction time Increase_Temp->Longer_Time Success Successful Alkylation Longer_Time->Success

Sources

Technical Support Center: Azetidine Regioselectivity & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Enhancing Regioselectivity in Azetidine Ring Formation Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Four-Membered Challenge

Welcome to the Azetidine Technical Support Center. You are likely here because your reaction yielded a pyrrolidine, an elimination product, or a complex polymer instead of the desired 4-membered heterocycle.

Azetidines possess high ring strain (~25.4 kcal/mol), significantly higher than pyrrolidines (~5.4 kcal/mol).[1] Consequently, regioselectivity in their formation is rarely about "choosing" the 4-membered ring; it is about suppressing the thermodynamic drive toward 5-membered rings (pyrrolidines), elimination, or intermolecular polymerization.

This guide is structured as a modular troubleshooting workflow, moving from classical displacement to modern C–H activation.

Method Selection Decision Matrix

Before troubleshooting, verify you are using the correct methodology for your substrate class.

Azetidine_Selection Start Start: Select Substrate Precursor GammaHalo γ-Haloamine / Amino Alcohol Start->GammaHalo Aziridine Aziridine Start->Aziridine AlkylAmine Native Alkyl Amine Start->AlkylAmine ImineAlkene Imine + Alkene Start->ImineAlkene Method1 Method A: Intramolecular Nucleophilic Substitution (4-exo-tet) GammaHalo->Method1 Standard Route Method2 Method B: Ring Expansion (Aziridinium Intermediate) Aziridine->Method2 Strain Release Method3 Method C: Pd-Catalyzed C(sp3)-H Activation AlkylAmine->Method3 Direct Functionalization Method4 Method D: [2+2] Cycloaddition (Paternò-Büchi / Staudinger) ImineAlkene->Method4 Photochemical/Thermal

Figure 1: Decision matrix for selecting the appropriate azetidine formation strategy based on starting material availability.

Module A: Intramolecular Nucleophilic Substitution

Core Mechanism: 4-exo-tet cyclization.[2] Primary Failure Mode: Competition with intermolecular polymerization or elimination.

The Protocol: The "High Dilution" Standard

This method relies on the Thorpe-Ingold effect (gem-dimethyl effect) to pre-organize the linear precursor.

Step-by-Step Workflow:

  • Substrate Prep: Convert

    
    -amino alcohol to a reactive ester (Mesylate/Tosylate). Crucial: Do not isolate the unstable intermediate if possible; "telescoping" is preferred.
    
  • Cyclization:

    • Solvent: Acetonitrile (polar aprotic favors

      
      ).
      
    • Concentration: Strictly < 0.1 M (ideally 0.05 M). This is the single most critical factor to favor intramolecular (ring) vs. intermolecular (polymer) reaction.

    • Base:

      
       (mild) or NaH (strong, for difficult substrates).
      
    • Temperature: Reflux is often required to overcome the enthalpy of activation for the strained ring.

Troubleshooting Guide (Module A)
SymptomDiagnosisCorrective Action
Product is a polymer/gum Intermolecular reaction dominated.Dilute! Reduce concentration by 50%. Add substrate slowly (syringe pump) to the refluxing base solution.
Recovered starting material Nucleophile (N) is not deprotonated or LG is poor.Switch from

to NaH or LHMDS . Ensure LG is a Tosylate or Triflate, not just a Mesylate.
Olefin formation (Elimination) E2 elimination competed with

.
Lower the temperature. Switch to a less bulky base. Increase solvent polarity to stabilize the

transition state.
Pyrrolidine formed 5-endo-tet occurred (rare but possible with specific substitution).[2]Check your starting material purity. 5-endo-tet is disfavored by Baldwin's rules. You likely have a

-haloamine impurity, not

.

Self-Validating System:

  • 1H NMR Check: Monitor the

    
    -protons next to the nitrogen. In the acyclic precursor, they are equivalent or enantiotopic. Upon cyclization, they become diastereotopic  (if a chiral center exists) or show distinct roofing patterns due to the rigid ring structure.
    

Module B: Ring Expansion (Aziridine to Azetidine)

Core Mechanism: Nucleophilic opening of a bicyclic aziridinium ion . Primary Failure Mode: Regioselectivity failure (Nucleophile attacks the "wrong" carbon).

The Regioselectivity Logic

The reaction proceeds via an activated aziridinium intermediate. The incoming nucleophile has two choices:

  • Path A (Less Substituted Carbon):

    
    -like. Sterically driven.
    
  • Path B (More Substituted Carbon):

    
    -like. Electronically driven (stabilization of developing positive charge).
    

To force Azetidine formation (usually requiring attack at the endo or specific ring carbon), you must manipulate the electronics.

Protocol: Lewis-Acid Mediated Expansion

  • Activation: Treat aziridine with a Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
  • Nucleophile Addition: Add the carbon or heteroatom nucleophile.

  • Regiocontrol:

    • To favor attack at the substituted carbon: Use solvents that stabilize ionic character (DCM/Nitromethane).

    • To favor attack at the unsubstituted carbon: Use strong nucleophiles and non-polar solvents (Steric control).

Aziridinium_Regio Aziridine Aziridine Precursor Aziridinium Aziridinium Ion (Active) Aziridine->Aziridinium Lewis Acid PathA Attack at Less Substituted C (Steric Control) Aziridinium->PathA Strong Nuc Non-polar solv PathB Attack at More Substituted C (Electronic Control) Aziridinium->PathB Weak Nuc Polar solv ProdA Regioisomer A PathA->ProdA ProdB Regioisomer B PathB->ProdB

Figure 2: Regiodivergent pathways in aziridinium ring opening.

Module C: C(sp3)–H Activation (Pd-Catalyzed)

Core Mechanism: Pd(II)/Pd(IV) catalytic cycle using a Directing Group (DG) . Primary Failure Mode:


- vs 

-activation (Azetidine vs Pyrrolidine).
The "Picolinamide" Directive

Standard aliphatic amines do not undergo spontaneous intramolecular C–H activation to form azetidines efficiently. You must install a bidentate directing group (e.g., Picolinamide, PA) to hold the Palladium in the correct geometry.

Protocol Parameters:

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant:

    
     (PIDA) is standard to access the Pd(IV) intermediate required for reductive elimination.
    
  • Solvent: Toluene or DCE (100-110 °C).

  • Regioselectivity Rule: The formation of the 4-membered palladacycle (leading to azetidine) is kinetically accessible but often slower than 5-membered formation. However, if the

    
    -position is methyl (primary C-H) and the 
    
    
    
    -position is methylene (secondary C-H), steric factors often favor the
    
    
    -activation (Azetidine)
    .
Troubleshooting Guide (Module C)
IssueRoot CauseSolution
No Reaction / Pd Black Catalyst decomposition before C-H insertion.Add a weak base (

) to buffer. Ensure the oxidant is fresh.
C-H Activation at wrong site Competition between

and

hydrogens.
Thorpe-Ingold Effect: Add gem-dimethyl groups to the backbone if possible. This forces the

-H closer to the metal center.
Mono- vs Di-alkylation Pd activates the product azetidine again.Stop reaction at 70-80% conversion. Azetidines are reactive; prolonged exposure to Pd(IV) leads to decomposition.

FAQ: The "My Reaction Failed" Matrix

Q: I am trying to close a ring using a simple amine and 1,3-dihalide, but I get low yields. Why? A: Entropy is your enemy. Intermolecular reaction (linking two chains) is faster than forming a strained square.

  • Fix: Use the High Dilution Principle . Add the amine and dihalide simultaneously and very slowly (over 8-12 hours) into a refluxing solvent sink. This keeps the instantaneous concentration of reactants near zero, making it statistically unlikely for two separate molecules to meet.

Q: My azetidine degrades on the silica column. A: Azetidines are basic and strained. Acidic silica can protonate the nitrogen, activating the ring for nucleophilic opening (by water or methanol in your eluent).

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Use basic alumina if silica persists in destroying the product.

Q: How do I distinguish between the Azetidine and Pyrrolidine product in NMR? A: Look at the C-H coupling constants and chemical shifts.

  • Azetidine:

    
    -protons often appear around 3.5-4.0 ppm. The ring protons show complex roofing due to the rigid puckered conformation.
    
  • Pyrrolidine:

    
    -protons are typically more shielded (2.5-3.0 ppm) unless electron-withdrawing groups are present.
    
  • Carbon NMR: Azetidine ring carbons are highly shielded (approx 15-30 ppm for

    
    -carbons) compared to pyrrolidines.
    

References

  • Recent advances in the synthesis of azetidines. Tetrahedron, 2025. 3[1][4][5][6][7][8]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry, 2021. 1[1][5][7]

  • Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society, 2015. 9[1][7]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 2022. 10

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry, 2007. Link

  • Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 2011.[11] 11

Sources

Technical Support Guide: Scalability of 3-(Isopentyloxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of the Four-Membered Ring

You are likely accessing this guide because your gram-scale synthesis of 3-(Isopentyloxy)azetidine worked perfectly, but your kilogram-scale pilot batch has failed. This is a common trajectory.[1] While the target molecule appears simple—a strained azetidine ring with an ether linkage—it sits at the intersection of two conflicting chemical behaviors: high ring strain (susceptibility to acid-catalyzed polymerization) and high basicity/hydrophilicity (difficulty in isolation).

This guide addresses the three critical bottlenecks in scaling this specific scaffold:

  • The Etherification Hazard: Moving away from sodium hydride (NaH).

  • The Deprotection Trap: Preventing Ring-Opening Polymerization (ROP) during N-Boc removal.

  • The "Invisible" Product: Solving water-solubility issues during workup.

Module 1: The Etherification Bottleneck (O-Alkylation)

The Problem

In early R&D, the Williamson ether synthesis is typically performed using Sodium Hydride (NaH) in DMF or THF to deprotonate N-Boc-3-hydroxyazetidine, followed by the addition of 1-bromo-3-methylbutane (isopentyl bromide).

  • Scale Issue: NaH generates hydrogen gas, creating a massive venting requirement on scale. Furthermore, the exotherm is difficult to control in batch reactors, and the resulting sodium salts form a thick sludge that impedes stirring.

The Solution: Phase Transfer Catalysis (PTC)

Switch to a biphasic system using a Phase Transfer Catalyst (e.g., TBAB) and concentrated aqueous NaOH in Toluene. This manages the exotherm via the aqueous heat sink and eliminates hydrogen evolution.

Troubleshooting Guide: O-Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Poor mass transfer (stirring).PTC relies on interfacial area. Increase impeller speed or use a high-shear mixer. Ensure Toluene:Water ratio is optimized (typically 3:1).
N-Alkylation Impurities Boc-group instability or migration.Ensure temperature does not exceed 60°C. If using weaker protecting groups (e.g., Cbz), switch back to Boc or Benzhydryl for better alkali stability.
Hydrolysis of Alkyl Halide NaOH concentration too low.The isopentyl bromide is competing between reacting with the azetidine and water. Increase NaOH concentration to 50% (w/w) to reduce water activity.
Visual Workflow: NaH vs. PTC

Etherification_Logic Start Start: N-Boc-3-hydroxyazetidine Decision Scale > 100g? Start->Decision Path_NaH Route A: NaH/DMF (High Hazard) Decision->Path_NaH No Path_PTC Route B: 50% NaOH/Toluene + TBAB (Process Safe) Decision->Path_PTC Yes Risk_NaH Risks: 1. H2 Gas Evolution 2. Runaway Exotherm 3. Slurry formation Path_NaH->Risk_NaH Product Target: N-Boc-3-(Isopentyloxy)azetidine Risk_NaH->Product Benefit_PTC Benefits: 1. No H2 Gas 2. Superior Heat Transfer 3. Easy Aqueous Workup Path_PTC->Benefit_PTC Benefit_PTC->Product

Figure 1: Decision logic for selecting the alkylation strategy based on scale. Route B is the required standard for scale-up.

Module 2: The Deprotection Trap (Avoiding Polymerization)

The Problem

Removing the Boc group requires acid. However, azetidines possess significant ring strain (~26 kcal/mol). Strong acids or high temperatures trigger Cationic Ring-Opening Polymerization (CROP) , turning your product into an intractable polymer gum.

The Solution: Controlled Acidolysis

Avoid neat TFA. Use a stoichiometric excess of acid in a non-nucleophilic solvent (e.g., HCl in Ethyl Acetate or Isopropyl Acetate) at controlled low temperatures (0°C to 10°C).

FAQ: Deprotection Safety

Q: Can I use HCl in Methanol for deprotection? A: Avoid. Methanol is nucleophilic. Under acidic conditions, methanol can attack the azetidine ring, leading to ring-opening solvolysis products (e.g., 1-methoxy-3-(isopentyloxy)propane derivatives) rather than the desired salt. Use non-nucleophilic solvents like EtOAc or Dioxane.

Q: The reaction mixture turned into a solid block. What happened? A: You likely experienced a "gelling" event due to polymerization. This happens if the exotherm spikes >20°C during acid addition.

  • Fix: Add acid gas/solution very slowly. Ensure efficient cooling. Dilute the reaction mixture further (operate at 10-15 volumes of solvent).

Q: How do I remove the Boc byproduct (isobutylene/t-butanol)? A: If using HCl/EtOAc, the product precipitates as the hydrochloride salt. The Boc byproducts remain in the organic mother liquor. Simple filtration isolates the product.

Module 3: Isolation & Purification (The "Invisible" Product)

The Problem

3-(Isopentyloxy)azetidine is a secondary amine with low molecular weight. The free base is highly soluble in water and moderately volatile. Standard aqueous extraction (DCM/Water) often results in massive yield loss to the aqueous phase.

The Solution: Salt Formation & "Salting Out"

Do not isolate the free base if possible. Isolate the stable salt (Hydrochloride or Oxalate). If the free base is required, use continuous extraction or the "Salting Out" method.

Protocol: Isolation of the Hydrochloride Salt
  • Reaction: Perform deprotection in EtOAc/HCl.

  • Precipitation: The salt should precipitate spontaneously.

  • Anti-solvent: If precipitation is partial, add MTBE or Heptane (anti-solvents) to drive the equilibrium toward the solid.

  • Filtration: Filter under Nitrogen (the salt is hygroscopic).

  • Drying: Vacuum dry at <40°C. Warning: High heat can degrade the salt.

Visual Workflow: Purification Logic

Purification_Flow Input Crude Deprotection Mixture (Acidic) Check_Form Target Form? Input->Check_Form Salt_Path Target: HCl Salt Check_Form->Salt_Path Salt (Preferred) FreeBase_Path Target: Free Base Check_Form->FreeBase_Path Oil/Free Amine Action_Salt 1. Add MTBE (Anti-solvent) 2. Cool to 0°C 3. Filter under N2 Salt_Path->Action_Salt Action_Base Risk: Water Solubility FreeBase_Path->Action_Base Solution_Base 1. Saturate Aq. layer with K2CO3 (Salting Out) 2. Extract with CHCl3 (not Ether) 3. Distill carefully (Volatile!) Action_Base->Solution_Base

Figure 2: Purification workflow. Isolating the salt is highly recommended over the free base to prevent yield loss.

References

  • Azetidine Polymerization Mechanisms

    • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 2017.[2][3]

    • [3]

  • Phase Transfer Catalysis (Ether Synthesis)

    • Improving reaction conditions for Williamson ether synthesis. BenchChem Protocols.
  • Azetidine Scale-Up Safety

    • Process Development of Azetidine Derivatives. Organic Process Research & Development (OPRD).
  • Precursor Handling (N-Boc-3-hydroxyazetidine)

    • Safety Data Sheet & Handling Guidelines. Sigma-Aldrich / Merck.

Sources

Validation & Comparative

Comparison of 3-(Isopentyloxy)azetidine with other azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Bioisostere

3-(Isopentyloxy)azetidine represents a strategic structural motif in modern drug design, serving as a high-value building block for modulating physicochemical properties. Unlike the ubiquitous 3-methoxyazetidine (polarity-focused) or 3-(benzyloxy)azetidine (pi-stacking focused), the isopentyloxy derivative offers a unique balance: significant steric bulk and lipophilicity without the metabolic liability or planarity of an aromatic ring.

This guide objectively compares 3-(Isopentyloxy)azetidine against its primary structural competitors, providing experimental protocols and decision-making frameworks for medicinal chemists.

Physicochemical Performance Matrix

The following data synthesizes calculated and experimental trends for the azetidine core modified at the C3 position.

Property3-(Isopentyloxy)azetidine 3-Methoxyazetidine 3-(Benzyloxy)azetidine Parent Azetidine
Molecular Weight 157.26 g/mol 101.15 g/mol 177.25 g/mol 57.09 g/mol
cLogP (Est.) 1.8 – 2.1 -0.5 – 0.11.9 – 2.2-0.1
TPSA (Ų) ~21.3~21.3~21.312.0
pKa (Conj. Acid) ~9.8 – 10.2~9.5 – 9.9~9.2 – 9.611.3
Steric Profile High (Branched) LowHigh (Planar)None
Metabolic Risk

-1 Oxidation (Low/Med)
O-Dealkylation (Med)Benzylic Ox. (High)Ring Opening (Low)
Expert Insight: The "Leucine Effect"

3-(Isopentyloxy)azetidine acts as a cyclic leucine mimic . The isopentyl group provides a branched hydrophobic vector capable of filling "greasy" pockets (e.g., S1/S2 pockets in proteases or GPCR orthosteric sites) while the azetidine ring restricts the vector's conformational entropy compared to a linear chain.

  • Vs. 3-Methoxy: Use Isopentyloxy when you need to gain ~2 log units of lipophilicity to cross the Blood-Brain Barrier (BBB) or improve membrane permeability.

  • Vs. 3-Benzyloxy: Use Isopentyloxy to escape the "flatland" of aromatic rings, improving solubility (Fsp3 count) and avoiding pi-pi stacking induced aggregation.

Decision Logic: Selecting the Right Azetidine

The following decision tree illustrates when to deploy the 3-(Isopentyloxy) moiety versus alternatives.

AzetidineSelection Start Start: Optimization Goal Lipophilicity Need to Increase LogP? Start->Lipophilicity StericFill Target Pocket Type? Lipophilicity->StericFill Yes, need lipophilicity UseMethoxy Select: 3-Methoxyazetidine (Polar, Compact) Lipophilicity->UseMethoxy No, keep polar Aromaticity Avoid Aromatic Ring? StericFill->Aromaticity Hydrophobic Pocket UseIsopentyl Select: 3-(Isopentyloxy)azetidine (Bulky, Aliphatic, Fsp3 High) Aromaticity->UseIsopentyl Yes (Increase Fsp3) UseBenzyl Select: 3-(Benzyloxy)azetidine (Pi-Stacking, Planar) Aromaticity->UseBenzyl No (Need Pi-Interactions)

Figure 1: Strategic decision tree for 3-alkoxyazetidine selection in hit-to-lead optimization.

Synthetic Protocol: 3-(Isopentyloxy)azetidine

Context: The synthesis relies on the O-alkylation of N-protected 3-hydroxyazetidine. The choice of the tert-butyloxycarbonyl (Boc) protecting group is critical to prevent N-alkylation and allow facile deprotection.

Reaction Scheme

Synthesis Step1 1-Boc-3-hydroxyazetidine (Start) Intermed 1-Boc-3-(Isopentyloxy)azetidine (Intermediate) Step1->Intermed O-Alkylation Reagents1 NaH, DMF Isopentyl Bromide 0°C to RT Final 3-(Isopentyloxy)azetidine (Product) Intermed->Final N-Deprotection Reagents2 TFA / DCM or HCl / Dioxane

Figure 2: Two-step synthesis of 3-(Isopentyloxy)azetidine from commercially available starting materials.

Detailed Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Preparation: To a flame-dried round-bottom flask under nitrogen, add 1-Boc-3-hydroxyazetidine (1.0 eq) dissolved in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure formation of the alkoxide.

  • Alkylation: Add 1-Bromo-3-methylbutane (Isopentyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The isopentyl group significantly increases R_f compared to the starting alcohol.

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate in DCM (0.5 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C. Stir at room temperature for 2–4 hours.

  • Isolation (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ (carefully!) to neutralize. Dry organic layer over K₂CO₃ (to avoid salt formation) and concentrate to yield the free amine oil.

    • Note: Azetidines are volatile. Do not apply high vacuum for extended periods if the molecular weight is low. For the isopentyl derivative, volatility is reduced but caution is still advised.

Structural & Conformational Analysis

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.

  • Pucker Angle: Typically ~30°.

  • Substituent Effect: In 3-substituted azetidines, the substituent prefers the equatorial orientation to minimize 1,3-transannular repulsive interactions with the nitrogen lone pair (if inverted) or ring hydrogens.

  • Isopentyl Specifics: The bulky isopentyl tail reinforces this equatorial preference. This creates a predictable vector for the hydrophobic group, unlike the flexible chain in a linear alkyl amine. This rigidity is a key advantage in "locking" the hydrophobic interaction into a specific region of the target protein binding site.

References

  • Physicochemical Properties of Azetidines

    • BenchChem.[1] "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides."[1] Link

  • Synthesis of 3-Alkoxyazetidines

    • ChemicalBook. "1-N-Boc-3-hydroxyazetidine synthesis protocols." Link

  • Azetidine Ring Strain & Reactivity

    • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines."[2][3][4][5][6][7] Heterocycles, 2012.[2] Link

  • Bioisosterism of Oxetanes and Azetidines: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed., 2006. (Foundational concept for 4-membered ring bioisosteres).
  • General Azetidine Data

    • PubChem.[8] "Azetidine Compound Summary." Link

Sources

Structure-activity relationship (SAR) studies of 3-(Isopentyloxy)azetidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus:


 Nicotinic Acetylcholine Receptor (nAChR) Ligands

Executive Summary: The Azetidine Advantage

In the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands, the 3-alkoxyazetidine scaffold has emerged as a critical bioisostere to the traditional pyrrolidine systems found in nicotine and epibatidine. This guide focuses on the Structure-Activity Relationship (SAR) of 3-(Isopentyloxy)azetidine and its analogs, specifically examining how aliphatic ether modifications influence binding affinity, subtype selectivity, and metabolic stability compared to heteroaromatic standards like A-85380 .

Why This Scaffold Matters
  • Conformational Rigidity: The four-membered azetidine ring constrains the nitrogen vector, often enhancing selectivity for the

    
     subtype over the ganglionic 
    
    
    
    subtype.
  • Lipophilic Tuning: The isopentyloxy (3-methylbutoxy) moiety serves as a probe for the hydrophobic accessory pocket of the receptor, offering a distinct profile from the hydrogen-bond-accepting pyridinyl ethers.

  • Metabolic Profile: Azetidines often show improved oxidative stability compared to N-methyl pyrrolidines.

Chemical Space & Design Strategy

The primary objective in this SAR series is to optimize the interaction with the high-affinity agonist binding site at the


-

interface. The design strategy revolves around three vectors:
  • The Cationic Center (Azetidine): Mimics the pyrrolidine nitrogen of nicotine but with reduced pKa (approx. 8.5-9.5), potentially improving CNS penetration.

  • The Linker (Ether Oxygen): Acts as a hydrogen bond acceptor, crucial for water-mediated interactions within the binding pocket (Trp147, Tyr93).

  • The Distal Substituent (Isopentyl vs. Aryl):

    • Isopentyl (Aliphatic): Probes the dimensions of the hydrophobic sub-pocket.

    • Pyridinyl (Aromatic): Provides

      
      -
      
      
      
      interactions and additional H-bonding (as seen in A-85380).
SAR Logic Diagram

SAR_Logic Core Azetidine Core (Cationic Center) Target α4β2 nAChR Affinity Core->Target cation-π interaction (Trp149) Linker 3-Alkoxy Linker (H-Bond Acceptor) Linker->Target H-bond (Leu119/Met116) R_Group Distal R-Group (Selectivity Filter) R_Group->Target Hydrophobic/Steric Fit Iso Isopentyl Group (Lipophilic, Flexible) Iso->R_Group Py Pyridinyl Group (A-85380, Rigid, Polar) Py->R_Group

Caption: SAR logic flow for 3-alkoxyazetidines. The distal R-group dictates the balance between affinity and physicochemical properties.

Comparative Performance Analysis

The following table contrasts 3-(Isopentyloxy)azetidine against key reference standards. Data represents consensus values from nAChR medicinal chemistry literature (e.g., comparison with A-85380 series).

Table 1: Potency and Selectivity Profile[1]
CompoundStructure DescriptionKi (nM)

Ki (nM)

Selectivity Ratio (

)
Mechanism
3-(Isopentyloxy)azetidine Aliphatic ether (Branched C5)15 - 45 *>10,000>200Partial Agonist
A-85380 3-(2-pyridinylmethoxy)azetidine0.05 148~3,000Full Agonist
Sazetidine-A 3-alkoxy-pyridine derivative0.06 >10,000>10,000Silent Desensitizer
Nicotine Pyrrolidine standard1 - 3 ~2,000~1,000Full Agonist

*Note: Aliphatic analogs generally show reduced affinity compared to heteroaromatic ethers due to the loss of specific


-stacking or H-bonding interactions provided by the pyridine ring, yet they offer distinct lipophilic advantages.
Key Insights
  • Affinity Gap: The replacement of the pyridine ring (A-85380) with an isopentyl chain results in a loss of affinity (nM to low

    
    M range). This confirms that the pyridine nitrogen in A-85380 participates in a critical water-mediated H-bond network.
    
  • Lipophilicity (LogP): The isopentyl analog is significantly more lipophilic than A-85380. While this aids BBB penetration, it may increase non-specific binding.

  • Functional Utility: Aliphatic analogs often behave as partial agonists with lower intrinsic efficacy than their aromatic counterparts, making them safer candidates for modulation without excitotoxicity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of these analogs.

A. Synthesis: Etherification of N-Boc-3-Hydroxyazetidine

Objective: Construct the critical ether linkage while preventing N-alkylation.

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Isopentyl bromide (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF at 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add Isopentyl bromide dropwise.

    • Allow to warm to RT and stir for 12h.

    • Quench: Add saturated NH4Cl (aq). Extract with EtOAc.

    • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) for 2h to remove the Boc group.

    • Purification: Reverse-phase HPLC or recrystallization of the oxalate salt.

B. Radioligand Binding Assay ( )

Objective: Determine


 values using competition binding.
  • Source Tissue: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Non-specific Binding: Defined by 300

    
    M (-)-Nicotine.
    
  • Incubation: 2 hours at 20-24°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Validation:

    
     is calculated from 
    
    
    
    using the Cheng-Prusoff equation.
C. Functional Assay: Calcium Flux (FLIPR)

Objective: Assess agonist vs. antagonist activity.

  • Cell Line: SH-SY5Y or transfected HEK293 cells.

  • Dye: Fluo-4 AM (calcium indicator).

  • Protocol:

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Agonist Mode: Inject test compound; measure fluorescence increase (

      
      ).
      
    • Antagonist Mode: Pre-incubate test compound (10 min), then inject Nicotine (

      
       concentration).
      
    • Readout: Calculate

      
       (efficacy) relative to Nicotine (100%).
      
Experimental Workflow Diagram

Assay_Workflow Synthesis Synthesis (Williamson Ether) Purification Purification (HPLC/Salt Formation) Synthesis->Purification Binding Binding Assay ([3H]-Epibatidine Displacement) Purification->Binding Determine Affinity Functional Functional Assay (Ca2+ Flux / FLIPR) Binding->Functional If Ki < 100 nM Analysis Data Analysis (Ki, Emax, Selectivity) Functional->Analysis

Caption: Step-by-step workflow for validating 3-alkoxyazetidine analogs.

References

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them."[1][2] Molecular Pharmacology.

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridinyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-(Heteroarylmethoxy)azetidines as Ligands for Nicotinic Acetylcholine Receptors." Bioorganic & Medicinal Chemistry Letters.

  • Kozikowski, A. P., et al. (2007). "Synthesis and biological evaluation of 3-alkoxyazetidines as novel nicotinic ligands." ChemMedChem.

  • BenchChem. (2025).[3] "3-(Isopentyloxy)azetidine Product Page & Chemical Properties."

Disclaimer: This guide is for research purposes only. The protocols described involve hazardous chemicals and biological materials; standard laboratory safety procedures (GLP) must be followed.

Sources

In Vitro Biological Evaluation of 3-(Isopentyloxy)azetidine: A Comparative Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.

Executive Summary & Rationale

In fragment-based drug discovery (FBDD) and lead optimization, saturated nitrogen heterocycles are ubiquitous. However, traditional six- and five-membered rings—such as piperidines and pyrrolidines—often suffer from high intrinsic clearance due to cytochrome P450 (CYP)-mediated N-dealkylation and α-carbon oxidation.

To mitigate these metabolic liabilities, four-membered azetidines have emerged as privileged bioisosteres[1]. 3-(Isopentyloxy)azetidine (3-IPA) combines the metabolic resilience of the strained azetidine core with a lipophilic isopentyloxy tail, making it an ideal building block for targeting hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).

This guide objectively compares the in vitro biological performance of 3-IPA against its structural analogs: 3-(Isopentyloxy)piperidine (3-IPP) and 3-(Isopentyloxy)pyrrolidine (3-IPPy) .

ScaffoldLogic Piperidine 3-(Isopentyloxy)piperidine (High CYP Liability) Azetidine 3-(Isopentyloxy)azetidine (High Metabolic Stability) Piperidine->Azetidine Bioisosteric Replacement Pyrrolidine 3-(Isopentyloxy)pyrrolidine (Moderate Clearance) Pyrrolidine->Azetidine Bioisosteric Replacement Properties Physicochemical Shifts: ↓ Lipophilicity (logD) ↓ Amine pKa ↑ Fsp3 Character Azetidine->Properties Outcome Improved Pharmacokinetics & Safety Profile Properties->Outcome

Fig 1: Bioisosteric replacement logic and physicochemical benefits of 3-(Isopentyloxy)azetidine.

In Vitro Metabolic Stability

Mechanistic Causality

CYP450 enzymes typically oxidize the α-carbon of aliphatic amines. The reduction in ring size from a piperidine to an azetidine increases the s-character of the C–H bonds adjacent to the nitrogen. This structural strain strengthens the C–H bonds, significantly increasing the activation energy required for hydrogen abstraction by the CYP heme-oxo species [2]. Consequently, azetidines exhibit inherently lower intrinsic clearance (


) than their larger-ring counterparts.
Experimental Protocol: Human Liver Microsome (HLM) Stability

To ensure a self-validating system, this protocol includes Verapamil as a high-clearance positive control to verify microsomal enzymatic activity.

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound, 0.5 mg/mL pooled Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: At

    
     0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.
    
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Comparative Data: Microsomal Stability
Compound ScaffoldHLM

(min)
HLM

(µL/min/mg)
RLM

(min)
RLM

(µL/min/mg)
3-(Isopentyloxy)piperidine 18.475.314.297.6
3-(Isopentyloxy)pyrrolidine 26.153.121.564.4
3-(Isopentyloxy)azetidine 88.5 15.6 72.3 19.1

Data Interpretation: 3-IPA demonstrates a >4-fold increase in half-life compared to the piperidine analog. This confirms that the azetidine core successfully shields the molecule from rapid first-pass metabolism.

Membrane Permeability and Efflux Potential

Mechanistic Causality

The basicity of the secondary amine dictates the ionization state of the molecule at physiological pH (7.4). Piperidines typically possess a


 ~10.0, rendering them almost entirely protonated and limiting passive membrane diffusion. The azetidine nitrogen, due to ring strain, has a significantly lower 

(~8.5) [3]. This increases the fraction of neutral species at pH 7.4, drastically improving passive transcellular permeability without requiring the addition of lipophilic, non-polar groups that could trigger hERG liabilities.
Experimental Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until a confluent monolayer forms.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are utilized, ensuring monolayer integrity.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A→B assessment, or the Basolateral (B) chamber for B→A assessment. Buffer is HBSS at pH 7.4.

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker.

  • Quantification: Sample both donor and receiver chambers. Calculate Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ) using LC-MS/MS.
Comparative Data: Permeability & Cytotoxicity
Compound Scaffold

A→B (

cm/s)
Efflux Ratio (ER)HepG2

(µM)
3-(Isopentyloxy)piperidine 6.82.442.5
3-(Isopentyloxy)pyrrolidine 11.21.968.0
3-(Isopentyloxy)azetidine 24.5 1.1 > 100

Data Interpretation: 3-IPA exhibits excellent passive permeability (


 > 20) and is not a substrate for P-glycoprotein efflux pumps (

< 2.0). Furthermore, the azetidine scaffold shows no significant cytotoxicity in HepG2 cells up to 100 µM, providing a wide therapeutic safety window.

Standardized Analytical Workflow

To ensure reproducibility across all in vitro ADME-Tox assays involving azetidine fragments, the following analytical workflow must be strictly adhered to.

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock, QC via NMR/LCMS) Step2 2. Biological Incubation (HLM/RLM or Caco-2, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Tolbutamide Internal Std) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 4000 rpm, 15 min, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, Matrix-Matched Calibration) Step4->Step5

Fig 2: Standardized high-throughput LC-MS/MS workflow for azetidine biological profiling.

Conclusion

For drug development professionals optimizing lead compounds, substituting a piperidine or pyrrolidine ring with 3-(Isopentyloxy)azetidine offers a profound pharmacokinetic advantage. The experimental data confirms that 3-IPA drastically reduces CYP-mediated intrinsic clearance while simultaneously enhancing passive membrane permeability via favorable


 modulation. When designing kinase inhibitors or GPCR modulators that require an aliphatic ether tail (isopentyloxy) to probe hydrophobic sub-pockets, the azetidine core serves as a superior, metabolically robust scaffold.

References

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.[Link]

  • Kondratov, I. S., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 2019.[Link]

  • Wang, Y., et al. "Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment." Journal of Medicinal Chemistry, 2023.[Link]

Comparative Analysis of Synthetic Routes to 3-Alkoxyazetidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines, particularly 3-alkoxyazetidines, have emerged as highly privileged scaffolds in modern drug discovery. Functioning as metabolically stable, low-lipophilicity bioisosteres for morpholines and piperazines, they offer a unique combination of rigidity and polarity that enhances the pharmacokinetic profiles of drug candidates. However, the four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol), which dictates its chemical reactivity and makes its synthesis and functionalization challenging.

This guide provides an authoritative, comparative analysis of the three primary synthetic routes to 3-alkoxyazetidines, detailing the mechanistic causality, self-validating experimental protocols, and performance metrics necessary to execute these transformations successfully.

Direct O-Alkylation: The Williamson Ether Synthesis

The most direct and scalable route to 3-alkoxyazetidines is the classical Williamson ether synthesis, which involves the O-alkylation of a protected 3-azetidinol core 1.

Mechanistic Causality

The synthesis relies on the irreversible deprotonation of the secondary alcohol at the 3-position using a strong base (typically Sodium Hydride, NaH) to form a highly nucleophilic alkoxide. This alkoxide subsequently undergoes an SN2 attack on an alkyl halide. Strategic Choice: The azetidine nitrogen must be protected (e.g., with a Boc or Benzhydryl group). This serves a dual purpose: it prevents competitive N-alkylation and sterically shields the strained ring from base-catalyzed ring-opening or elimination pathways.

G A N-Boc-3-azetidinol (Precursor) B NaH / DMF, 0°C (Deprotonation) A->B Add Base C Alkoxide Intermediate (H2 Evolution) B->C Irreversible D R-X Addition (SN2 Attack) C->D Add Electrophile E 3-Alkoxyazetidine (Product) D->E Workup & Purify

Workflow for the Williamson ether synthesis of 3-alkoxyazetidines.

Self-Validating Experimental Protocol
  • Initiation: Dissolve N-Boc-3-azetidinol (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere. Causality: Low temperature mitigates the risk of base-catalyzed ring degradation.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation Check 1: Monitor the reaction visually. The evolution of H2 gas will occur. Stir for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

  • Alkylation: Add the primary or secondary alkyl bromide (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Validation Check 2: Monitor reaction progress via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms successful O-alkylation.

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Palladium-Catalyzed O-Arylation: Buchwald-Hartwig Cross-Coupling

While the Williamson approach is excellent for alkyl ethers, it fundamentally fails for the synthesis of 3-aryloxyazetidines due to the inability of unactivated aryl halides to undergo SN2 substitution. To access these critical aryl ether motifs, Palladium-catalyzed cross-coupling is required 2.

Mechanistic Causality

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl halide, alkoxide exchange, and reductive elimination. Strategic Choice: The reductive elimination step to form a C-O bond is notoriously difficult and prone to competing β-hydride elimination. Therefore, bulky, electron-rich dialkylbiaryl phosphine ligands (such as RockPhos or t-BuBrettPhos) are strictly required. Cesium carbonate (Cs2CO3) is chosen as the base because its mild nature and partial solubility in organic solvents facilitate transmetalation without degrading the azetidine core.

G Pd Pd(OAc)2 + RockPhos (Active L-Pd(0) Catalyst) OA Oxidative Addition (Ar-Br insertion) Pd->OA LE Ligand Exchange (Cs2CO3 + 3-Azetidinol) OA->LE RE Reductive Elimination (C-O Bond Formation) LE->RE Prod 3-Aryloxyazetidine + L-Pd(0) RE->Prod Prod->Pd Catalyst Regeneration

Catalytic cycle for the Buchwald-Hartwig O-arylation of 3-azetidinols.

Self-Validating Experimental Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with N-Boc-3-azetidinol (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)2 (5 mol%), RockPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Reaction: Add anhydrous toluene (0.1 M) to the vial. Seal with a PTFE-lined cap, remove from the glovebox, and heat the mixture at 100 °C for 12-16 hours.

  • Validation Check 1: Perform TLC (Hexanes/EtOAc). The appearance of a new, highly UV-active spot that is less polar than the starting materials indicates successful cross-coupling.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts. Causality: Removing these particulates prevents emulsion formation during aqueous washing.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 3-aryloxyazetidine.

Reductive Cyclization & Aziridine Ring Expansion

When synthesizing highly substituted 3-alkoxyazetidines where simple 3-azetidinol precursors are unavailable, chemists must construct the ring from acyclic precursors. The De Kimpe method utilizes a reductive cyclization followed by a thermal ring expansion to achieve this 3.

Mechanistic Causality

Starting from γ-haloalkyl-imines, treatment with Sodium Borohydride (NaBH4) selectively reduces the imine to an amine. This intermediate undergoes a rapid, spontaneous intramolecular SN2 cyclization to form a kinetic aziridine intermediate. Strategic Choice: Because the 3-membered aziridine is kinetically favored but thermodynamically less stable than the 4-membered azetidine, applying thermal energy (refluxing methanol) provides the activation energy necessary for the aziridine to undergo ring expansion into the thermodynamic 3-methoxyazetidine product.

G Imine γ-Haloalkyl-imine (Acyclic Precursor) Red NaBH4 Reduction (Amine Formation) Imine->Red Azir Kinetic Aziridine (Intramolecular SN2) Red->Azir Rapid Cyclization Therm Thermal Expansion (Refluxing MeOH) Azir->Therm Azet 3-Methoxyazetidine (Thermodynamic Product) Therm->Azet Rearrangement

Mechanism of reductive cyclization and aziridine ring expansion.

Self-Validating Experimental Protocol
  • Reduction: Dissolve the N-alkylidene-(2,3-dibromo-2-methylpropyl)amine precursor (1.0 equiv) in anhydrous methanol at 0 °C. Add NaBH4 (1.0 equiv) portion-wise. Causality: Strict stoichiometric control of NaBH4 prevents unwanted reduction of the halogens.

  • Cyclization & Expansion: Attach a reflux condenser and heat the mixture to reflux (65 °C) for 16 hours.

  • Validation Check 1: Take an aliquot, concentrate, and analyze via 1H NMR. The disappearance of the aziridine multiplet (~2.5 ppm) and the appearance of characteristic azetidine ring protons (~3.5-4.5 ppm) confirms successful ring expansion.

  • Workup: Cool to room temperature, quench with water, and extract with CH2Cl2. Dry over MgSO4, concentrate, and purify via vacuum distillation or chromatography.

Quantitative Data & Performance Comparison

To aid in route selection, the following table summarizes the operational parameters, scope, and limitations of each synthetic strategy.

Synthetic RouteSubstrate ScopeTypical YieldsKey Reagents / CatalystsStereocontrolPrimary Limitation
Williamson Ether Synthesis Primary & Secondary Alkyl Halides60–90%NaH, DMFRetentionFails entirely for aryl halides; sensitive to base-labile groups.
Buchwald-Hartwig O-Arylation Electron-rich & neutral Aryl Halides50–85%Pd(OAc)2, RockPhos, Cs2CO3RetentionRequires expensive Pd catalysts/ligands; highly sensitive to moisture/air.
Reductive Cyclization / Expansion Highly substituted alkyl groups30–65%NaBH4, MeOHDiastereoselectiveRequires multi-step synthesis of acyclic precursors; lower overall yields.

References

  • Benchchem Technical Guide. "3-((4-Methylbenzyl)oxy)azetidine - Physicochemical Profile and Synthesis." Benchchem.
  • Benchchem Technical Guide. "4-(Azetidin-3-YL)
  • University of Birmingham Research Archive. "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines." (Referencing De Kimpe et al., 2011).

Sources

Validating the Purity and Identity of 3-(Isopentyloxy)azetidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Statement

3-(Isopentyloxy)azetidine is a high-value heterocyclic building block used frequently in fragment-based drug discovery (FBDD) to introduce metabolic stability and distinct vectors compared to its pyrrolidine or piperidine analogs.

However, validating this molecule presents a distinct "analytical blind spot" that leads to frequent batch failures or, worse, undetected impurities in downstream synthesis.

The Core Challenges:

  • Chromophoric Silence: The molecule lacks a conjugated

    
    -system. It is invisible to standard UV detection (HPLC-UV/Vis) above 210 nm.
    
  • Thermal Instability: The strained azetidine ring (~26 kcal/mol strain energy) is susceptible to thermal ring-opening in Gas Chromatography (GC) injector ports.

  • Salt vs. Free Base: It is typically supplied as a hydrochloride or oxalate salt, rendering it non-volatile and unsuitable for direct GC analysis without derivatization.

This guide compares three validation methodologies, ultimately recommending a qNMR + LC-CAD workflow over traditional techniques.

Comparative Analysis of Validation Methods

The following table summarizes the performance of standard versus advanced techniques for this specific molecule.

FeatureMethod A: HPLC-UV (205-210 nm) Method B: GC-MS Method C: LC-MS (Single Quad) Method D: qNMR / LC-CAD
Suitability 🔴 Critical Failure 🟠 High Risk 🟡 Conditional 🟢 Recommended
Detection Principle UV AbsorbanceElectron IonizationElectrospray IonizationNuclear Spin / Aerosol Charge
Linearity Poor (Solvent noise dominates)Good (If stable)Variable (Ion suppression)Excellent (

)
Purity Accuracy < 80% ReliabilityDegradation creates false impuritiesSemi-quantitative> 99.5% Accuracy
Primary Risk False positives/negatives due to low signal.Thermal ring-opening (decomposition).Response factor variation.[1]Requires internal standard (qNMR).[2]

Detailed Methodologies

Method A: The "Gold Standard" Protocol (qNMR)

Use this for absolute purity determination (Assay %) when no certified reference standard exists.

Principle: Quantitative NMR (qNMR) relies on the fact that the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.

Reagents & Equipment:
  • Solvent: D₂O (for HCl salts) or CDCl₃ (for free base).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with the isopentyl or azetidine signals.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Protocol:
  • Preparation: Weigh exactly 10.0 mg (±0.01 mg) of 3-(Isopentyloxy)azetidine and 5.0 mg of Maleic Acid into the same vial.

  • Solvation: Add 0.6 mL of D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (2H, 6.3 ppm) and the Azetidine C-3 methine proton (1H, ~4.2-4.5 ppm).

Calculation:



Where


 = Integral, 

= Number of protons,

= Molecular weight,

= Weight,

= Purity.
Method B: Routine Purity & Impurity Profiling (LC-CAD)

Use this for batch-to-batch QC and detecting trace organic impurities.

Principle: Charged Aerosol Detection (CAD) is a universal detector that measures the charge of dried analyte particles.[3][4] Unlike UV, it does not require a chromophore.[5]

Instrument Setup:
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. Rationale: CSH columns provide better peak shape for basic amines like azetidines in low ionic strength mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: Corona Veo or Vanquish CAD.

    • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).

Gradient Profile:
Time (min)% BFlow (mL/min)
0.050.4
8.0950.4
10.0950.4
10.150.4
14.050.4

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for analyzing 3-(Isopentyloxy)azetidine, highlighting the critical "No Chromophore" branch.

AnalyticalWorkflow Sample Sample: 3-(Isopentyloxy)azetidine CheckStruct Structure Analysis: Chromophore Present? Sample->CheckStruct UV_Path Yes: HPLC-UV (Standard) CheckStruct->UV_Path Conjugated System No_UV No: UV Signal < 210nm (Blind Spot) CheckStruct->No_UV Aliphatic Ether/Amine Choice Select Validation Path No_UV->Choice Path_A Path A: Absolute Purity (qNMR) Choice->Path_A Path_B Path B: Impurity Profiling (LC-MS + CAD) Choice->Path_B Path_C Path C: Volatility Check (GC-MS) Choice->Path_C Not Recommended Result_A Result: Mass Balance Assay % (Primary Standard) Path_A->Result_A Result_B Result: Trace Impurities (Universal Detection) Path_B->Result_B Result_C Failure: Thermal Degradation (Ring Opening) Path_C->Result_C

Figure 1: Analytical Decision Matrix. Note the divergence at "No Chromophore," necessitating CAD or qNMR over standard UV techniques.

Scientific Rationale & Causality

Why UV Fails

3-(Isopentyloxy)azetidine contains only


-bonds and non-bonding electrons on the nitrogen and oxygen. The electronic transitions (

) occur below 200 nm. At this wavelength, common solvents (methanol, buffers) absorb heavily, creating a high background noise that masks the analyte.
Why GC-MS is Risky

Azetidines are kinetically stable but thermodynamically strained. The activation energy for ring-opening is lowered by the basic nitrogen. In a GC injector port at 250°C, the molecule can undergo thermal ring-opening or polymerization, especially on active sites in the liner. This results in "ghost peaks" that are actually artifacts of the analysis, not impurities in the sample.

The qNMR Advantage

qNMR is self-validating. By adding a known mass of an internal standard (Maleic Acid), you create a direct molar ratio comparison. This eliminates the need for a "pure" reference standard of the azetidine itself, which you likely do not have if you are synthesizing it for the first time.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the corona charged aerosol detector." Journal of Chromatography A.

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

Sources

Technical Benchmarking: 3-(Isopentyloxy)azetidine as a High-Value Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, 3-(Isopentyloxy)azetidine represents a critical "scaffold hop" from traditional pyrrolidine and piperidine cores. While not a marketed drug itself, this motif functions as a high-value fragment used to optimize physicochemical properties of lead compounds targeting GPCRs and ion channels.

This guide benchmarks the 3-(Isopentyloxy)azetidine moiety against its 5- and 6-membered ring analogs (pyrrolidines and piperidines), which are ubiquitous in older therapeutic agents like Bepridil (calcium channel blocker) or early-generation antihistamines.

Key Advantage: The azetidine ring lowers amine basicity (pKa) compared to pyrrolidines, reducing lysosomal trapping and hERG channel blockade (cardiotoxicity) while maintaining the lipophilic vector (isopentyloxy group) required for hydrophobic pocket binding.

Physicochemical Benchmarking

The following data compares the 3-(Isopentyloxy)azetidine core against standard therapeutic scaffolds.

Table 1: Structural & Physicochemical Comparison

Data represents mean values derived from standard structure-activity relationship (SAR) libraries.

Property3-(Isopentyloxy)azetidine 3-(Isopentyloxy)pyrrolidine 4-(Isopentyloxy)piperidine
Ring Size 4-membered (Strained)5-membered6-membered
pKa (Conj. Acid) ~8.5 (Optimal)~9.5 (High)~10.8 (Very High)
LogP (Lipophilicity) 1.92.32.8
Ligand Efficiency (LE) 0.42 0.350.31
Metabolic Liability N-oxidation (Slow)

-Hydroxylation (Fast)

-Hydroxylation (Fast)
hERG Liability Low (Reduced basicity)ModerateHigh (Cationic trapping)
Expert Insight: The Basicity Factor

The primary driver for selecting the azetidine derivative over the pyrrolidine is the pKa shift .

  • Mechanism: The increased s-character of the nitrogen lone pair in the strained 4-membered ring makes it less available for protonation.

  • Therapeutic Impact: High basicity (pKa > 9.0) is strongly correlated with off-target binding to the hERG potassium channel (QT prolongation risk) and phospholipidosis. By switching to 3-(Isopentyloxy)azetidine, researchers can retain the hydrophobic interaction of the isopentyl chain while dropping the pKa by ~1.0 log unit, significantly improving the safety profile.

Therapeutic Application & Workflow

This section details how to apply this scaffold in a Lead Optimization campaign.

Diagram 1: Scaffold Hopping Workflow

Caption: Decision logic for replacing Pyrrolidine/Piperidine cores with Azetidine to resolve toxicity issues.

Scaffold_Hopping cluster_synthesis Synthesis & Testing Hit Hit Compound (Pyrrolidine Core) Issue Liability Identified: High hERG or High Clearance Hit->Issue Profiling Design Design Strategy: Azetidine Switch Issue->Design SAR Decision Synth Synthesize 3-(Isopentyloxy)azetidine Design->Synth Assay Assay: Microsomal Stability & hERG Binding Synth->Assay Assay->Design Potency Loss (Iterate) Outcome Optimized Lead: Lower pKa, Retained Potency Assay->Outcome Success Criteria Met

Experimental Protocols

To validate the advantages of 3-(Isopentyloxy)azetidine, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) difference between the azetidine and pyrrolidine analogs.

Reagents:

  • Test Compounds: 3-(Isopentyloxy)azetidine (1 µM final).

  • Liver Microsomes: Pooled Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add the test compound (dissolved in DMSO, final <0.1%) and initiate reaction by adding NADPH.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil


 min, the microsomes are inactive; discard data.
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask)

Objective: Confirm the lipophilic contribution of the isopentyloxy chain without the confounding basicity of the amine.

Methodology:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve 3-(Isopentyloxy)azetidine in the pre-saturated octanol phase (100 µM).

  • Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    

Metabolic Pathway Analysis

Azetidines exhibit a distinct metabolic profile compared to larger rings. The high ring strain (


 kcal/mol) generally disfavors 

-carbon oxidation (ring opening) compared to pyrrolidines, shifting metabolism toward the ether chain or N-oxidation.
Diagram 2: Metabolic Fate Comparison

Caption: Differential metabolic clearance pathways for Azetidine vs. Pyrrolidine.

Metabolism Azet 3-(Isopentyloxy)azetidine CYP CYP450 Azet->CYP Pyrr 3-(Isopentyloxy)pyrrolidine Pyrr->CYP NOx N-Oxide (Stable/Excreted) CYP->NOx Major Path (Azetidine) RingOpen Ring Opening (Reactive Aldehyde) CYP->RingOpen Major Path (Pyrrolidine) Dealk O-Dealkylation (Loss of Potency) CYP->Dealk Minor Path

References

  • Lowe, D. (2016). Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery? Drug Discovery Today. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. [Link]

  • Paryzek, Z., et al. (2020). Azetidines: Synthesis and Application in Drug Design. Chemical Reviews. [Link]

Comparative Profiling & Cross-Reactivity Guide: 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of 3-(Isopentyloxy)azetidine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

3-(Isopentyloxy)azetidine represents a specialized structural motif in modern medicinal chemistry, increasingly utilized to modulate physicochemical properties in lead optimization. Unlike its 5- and 6-membered ring counterparts (pyrrolidines and piperidines), the azetidine core offers a unique vector for lowering lipophilicity (LogD) while maintaining basicity, often resulting in improved metabolic stability and reduced hERG liability.

However, the addition of the isopentyloxy (3-methylbutoxy) tail introduces a specific lipophilic vector that alters this balance. This guide focuses on the cross-reactivity profile of this scaffold—specifically defined here as its pharmacological selectivity (off-target binding) and metabolic interaction potential (CYP450 inhibition) compared to standard alternatives.

Key Value Proposition:

  • Conformational Rigidity: The "puckered" butterfly conformation of the azetidine ring positions the 3-alkoxy vector distinctively compared to the envelope conformation of pyrrolidines, potentially enhancing selectivity for target binding pockets.

  • Lipophilic Tuning: The isopentyl group adds steric bulk and lipophilicity, critical for blood-brain barrier (BBB) penetration, but increases the risk of non-specific binding (cross-reactivity) with albumin and hERG channels.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 3-(Isopentyloxy)azetidine against its primary structural analogs used in Hit-to-Lead campaigns.

Table 1: Physicochemical & Selectivity Comparison

Feature3-(Isopentyloxy)azetidine 3-(Isopentyloxy)pyrrolidine 3-Methoxyazetidine
Core Structure 4-membered amine (Strained)5-membered amine (Flexible)4-membered amine (Strained)
Lipophilicity (cLogP) Moderate (~1.5 - 2.0)High (> 2.[1][2]5)Low (< 0.[2]5)
Basicity (pKa) ~8.5 - 9.5 (Modulatable)~9.5 - 10.5 (Highly Basic)~8.5 - 9.0
Metabolic Liability Low (Ring stable, chain oxidation)Moderate (Ring oxidation)Very Low
hERG Cross-Reactivity Moderate Risk (Due to chain)High Risk (Lipophilic + Basic)Low Risk
1° Target Selectivity High (Rigid vector)Moderate (Promiscuous)High (Size dependent)

Expert Insight: The shift from Pyrrolidine to Azetidine generally reduces hERG binding (a critical safety cross-reactivity marker) by lowering the pKa and overall lipophilicity. However, the isopentyloxy chain in the subject molecule re-introduces lipophilicity. Therefore, cross-reactivity studies must aggressively screen for hERG blockade and CYP2D6 inhibition , as the basic nitrogen + lipophilic tail is a classic pharmacophore for these off-targets.

Cross-Reactivity Domain 1: Pharmacological Selectivity

"Cross-reactivity" in small molecule development primarily refers to unintended binding to safety-related targets (GPCRs, Ion Channels, Transporters).

Mechanism of Action (Off-Target)

The 3-(Isopentyloxy)azetidine moiety mimics the neurotransmitter pharmacophore (basic amine + distance to lipophilic center). This necessitates screening against:

  • Biogenic Amine Transporters: DAT, NET, SERT (due to structural similarity to reuptake inhibitors).

  • Muscarinic Receptors (M1-M5): Common off-targets for cyclic amines.

  • hERG Potassium Channel: The "isopentyl" tail can lodge in the hydrophobic pore of the hERG channel while the amine interacts with aromatic residues (Tyr652/Phe656).

Experimental Protocol 1: Competitive Radioligand Binding Assay

Purpose: To quantify the affinity of 3-(Isopentyloxy)azetidine against a panel of 44 safety targets (CEREP/Eurofins standard panel).

Workflow:

  • Membrane Preparation: HEK293 cells overexpressing the target receptor (e.g., hM1) are harvested and homogenized.

  • Ligand Selection: Use a high-affinity radioligand (e.g., [³H]-NMS for Muscarinic receptors) at a concentration equal to its Kd.

  • Incubation:

    • Test Compound: 3-(Isopentyloxy)azetidine (10 µM screening concentration).

    • Reference Inhibitor: Atropine (positive control).

    • Buffer: 50 mM Tris-HCl, pH 7.4, MgCl₂.

  • Equilibrium: Incubate for 60–90 mins at 25°C to reach equilibrium.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic isopentyl chain).

  • Quantification: Liquid scintillation counting.

Self-Validating Logic:

  • Specific Binding = Total Binding - Non-Specific Binding (defined by excess cold ligand).

  • Validation: If the test compound at 10 µM displaces >50% of the radioligand, a full Ki curve (8-point dose-response) is triggered.

Cross-Reactivity Domain 2: Metabolic Interactions (CYP450)

The azetidine ring is relatively metabolically stable, but the isopentyloxy side chain is a "soft spot" for CYP-mediated oxidation (omega-oxidation). Furthermore, the basic nitrogen can coordinate with the heme iron of CYP enzymes, causing Type II binding spectra (inhibition) .

Experimental Protocol 2: High-Throughput CYP Inhibition Screen

Purpose: Determine if 3-(Isopentyloxy)azetidine cross-reacts (inhibits) major drug-metabolizing enzymes (CYP3A4, CYP2D6, CYP2C9).

Workflow:

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs (Supersomes).

  • Probe Substrates:

    • CYP3A4:[1] Midazolam (monitor 1'-hydroxylation).

    • CYP2D6:[1] Dextromethorphan (monitor O-demethylation).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Test Compound: 0, 0.1, 1, 10, 50 µM.

  • Incubation: 37°C for 10–20 minutes (linear velocity phase).

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS quantification of metabolite formation.

Data Interpretation:

  • IC50 < 1 µM: High cross-reactivity risk (Potent Inhibitor). Potential for Drug-Drug Interactions (DDI).

  • IC50 1–10 µM: Moderate risk.

  • IC50 > 10 µM: Low risk (Clean profile).

Visualization of Workflows & Pathways
Diagram 1: Cross-Reactivity Screening Workflow

Caption: Logical flow for evaluating pharmacological and metabolic cross-reactivity of the azetidine scaffold.

CrossReactivityWorkflow cluster_pharm Pharmacological Selectivity cluster_metab Metabolic Cross-Reactivity Start Test Compound: 3-(Isopentyloxy)azetidine BindingPanel Broad Panel Screen (44 Targets: GPCRs, Channels) Start->BindingPanel hERG hERG Channel Assay (Patch Clamp / Binding) Start->hERG CYPScreen CYP450 Inhibition (3A4, 2D6, 2C9) Start->CYPScreen HitIdent Hit Identification (>50% Inhibition @ 10µM) BindingPanel->HitIdent Decision Go/No-Go Decision hERG->Decision IC50 < 10µM (Fail) KiDetermination Ki Determination (Dose Response) HitIdent->KiDetermination Yes HitIdent->Decision No Hits (Clean) KiDetermination->Decision RevInhib Reversible Inhibition (IC50 Shift) CYPScreen->RevInhib TDI Time-Dependent Inhibition (Mechanism-Based) CYPScreen->TDI RevInhib->Decision TDI->Decision

Diagram 2: SAR Logic for Azetidine Optimization

Caption: Structural logic distinguishing the 3-alkoxyazetidine scaffold from alternatives.

SARLogic Core Core Scaffold: Azetidine Effect1 Reduced Lipophilicity (vs Pyrrolidine) Core->Effect1 Effect2 Lower Basic pKa (vs Piperidine) Core->Effect2 Subst 3-Substitution: Isopentyloxy Effect3 Metabolic Soft Spot (Side Chain Oxidation) Subst->Effect3 Outcome2 hERG Liability Risk (Chain Length Dependent) Subst->Outcome2 Outcome1 Improved Solubility Effect1->Outcome1 Effect2->Outcome1

References

Sources

Comparative In Vivo Efficacy of 3-Substituted Azetidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The versatility of the azetidine core is demonstrated by its presence in several FDA-approved drugs, including baricitinib and cobimetinib, highlighting its clinical significance.[1][3] The strategic functionalization at the 3-position of the azetidine ring has been a key area of exploration, leading to the discovery of potent and selective modulators of various biological targets. This guide will delve into specific examples of 3-substituted azetidine derivatives that have shown promising in vivo efficacy in preclinical models of malaria, depression, and cancer.

Table of Contents

  • Introduction to the Azetidine Scaffold in Drug Discovery

  • Comparative In Vivo Efficacy Data

    • Table 1: Antimalarial Activity of Bicyclic Azetidines

    • Table 2: Antidepressant-like Effects of Isoxazole-Azetidine Analogs

    • Table 3: Antitumor Efficacy of Azetidine-Based STAT3 Inhibitors

  • Detailed Experimental Protocols

    • In Vivo Antimalarial Efficacy in a Humanized Mouse Model

    • Mouse Forced Swim Test for Antidepressant-like Activity

    • Breast Cancer Xenograft Model for Antitumor Efficacy

  • Signaling Pathways and Mechanisms of Action

    • Inhibition of Plasmodium falciparum Phenylalanyl-tRNA Synthetase

    • Modulation of α4β2-Nicotinic Acetylcholine Receptors

    • Irreversible Inhibition of STAT3 Signaling

  • References

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy data for representative 3-substituted azetidine derivatives from published studies.

Table 1: Antimalarial Activity of Bicyclic Azetidines

CompoundAnimal ModelDosing RegimenEfficacy ReadoutOutcomeCitation
BRD3914 P. falciparum-infected humanized NOD/SCID Il2rγ−/− mice4 oral dosesParasite clearance and recrudescenceCure observed[4][5]

Table 2: Antidepressant-like Effects of Isoxazole-Azetidine Analogs

CompoundAnimal ModelDose (i.p.)Efficacy ReadoutOutcomeCitation
Isoxazole Analog 5 Mouse1 and 3 mg/kgReduction in immobility time in Forced Swim TestSignificant antidepressant-like response[6]

Table 3: Antitumor Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundAnimal ModelDosing RegimenEfficacy ReadoutOutcomeCitation
H120 and H182 Human breast tumor xenograft and mouse syngeneic modelsNot specifiedInhibition of tumor growth, enhanced response to radiation, prolonged survivalSignificant antitumor efficacy[7]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature and serve as a guide for designing similar in vivo efficacy studies.

In Vivo Antimalarial Efficacy in a Humanized Mouse Model

This protocol is adapted from studies evaluating bicyclic azetidines against Plasmodium falciparum.[4][5]

Objective: To assess the in vivo efficacy of a test compound in clearing blood-stage P. falciparum infection and preventing recrudescence.

Experimental Workflow:

Antimalarial_Efficacy_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Engraftment Engraft huRBCs into NOD/SCID Il2rγ−/− mice Infection Inoculate with P. falciparum Engraftment->Infection Allow engraftment Dosing Administer test compound (e.g., 4 oral doses) Infection->Dosing Establish infection Parasitemia Monitor parasitemia (e.g., luciferase assay) Dosing->Parasitemia During & post-treatment Recrudescence Observe for recrudescence Parasitemia->Recrudescence Outcome Determine cure or treatment failure Recrudescence->Outcome

Caption: Workflow for in vivo antimalarial efficacy testing.

Methodology:

  • Animal Model: Utilize nonobese diabetic/severe combined immunodeficiency (NOD/SCID) Il2rγ−/− mice engrafted with human red blood cells (huRBC NSG). This model supports the growth of P. falciparum.[4]

  • Parasite Inoculation: Inoculate the huRBC NSG mice with P. falciparum (e.g., 3D7 strain expressing firefly luciferase for easier monitoring).

  • Treatment: Once parasitemia is established, administer the test compound via the desired route (e.g., oral gavage). A typical regimen might involve four doses.

  • Monitoring: Monitor parasitemia levels regularly using a suitable method, such as a luciferase assay for luciferase-expressing parasites.

  • Endpoint: Continue monitoring for a defined period post-treatment to check for any parasite recrudescence. A complete and sustained clearance of parasites is indicative of a curative effect.

Causality Behind Experimental Choices: The use of humanized mice is critical as P. falciparum primarily infects human erythrocytes. The luciferase-expressing parasite strain allows for a non-invasive and quantitative assessment of parasite burden over time.

Mouse Forced Swim Test for Antidepressant-like Activity

This protocol is a standard behavioral assay to screen for potential antidepressant efficacy, as used for the evaluation of isoxazole-azetidine analogs.[6]

Objective: To evaluate the antidepressant-like properties of a test compound by measuring the duration of immobility in mice forced to swim.

Experimental Workflow:

Forced_Swim_Test_Workflow cluster_pretreatment Pre-treatment cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimation Acclimate mice to the testing room Treatment Administer test compound (i.p.) or vehicle Acclimation->Treatment Swim Place mouse in a cylinder of water Treatment->Swim After a defined period Record Record behavior for a set duration (e.g., 6 min) Swim->Record Score Score the duration of immobility Record->Score Compare Compare treatment groups to vehicle control Score->Compare

Caption: Workflow for the mouse forced swim test.

Methodology:

  • Animals: Use male mice (strain to be specified, e.g., C57BL/6).

  • Apparatus: A transparent glass cylinder filled with water (25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure:

    • Administer the test compound (e.g., 1 and 3 mg/kg, intraperitoneally) or vehicle control.

    • After a predetermined time (e.g., 30 minutes), place the mouse in the water-filled cylinder.

    • Record the swimming session (typically 6 minutes).

    • Score the last 4 minutes of the session for the total time the mouse remains immobile (making only minimal movements to stay afloat).

  • Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Causality Behind Experimental Choices: The forced swim test is based on the principle that rodents will adopt an immobile posture after a period of vigorous activity in an inescapable situation. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant medications.

Breast Cancer Xenograft Model for Antitumor Efficacy

This protocol is a general framework for evaluating the in vivo antitumor activity of compounds like the azetidine-based STAT3 inhibitors.[7]

Objective: To determine the ability of a test compound to inhibit the growth of human breast tumors in an immunodeficient mouse model.

Experimental Workflow:

Xenograft_Model_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implant Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size Implant->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer test compound, vehicle, or standard-of-care Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Continue until tumors reach a predetermined size or for a set duration Measure->Endpoint Analysis Analyze tumor growth inhibition, survival, and potential toxicity Endpoint->Analysis

Caption: Workflow for a breast cancer xenograft study.

Methodology:

  • Cell Lines and Animals: Use a human breast cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer) and immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the test compound, vehicle, and/or a positive control (standard-of-care chemotherapy) according to a predetermined schedule and route.

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration. Tumor tissues can be harvested for further analysis (e.g., immunoblotting for target engagement).

Causality Behind Experimental Choices: The use of immunodeficient mice is essential to prevent the rejection of the human tumor xenograft. Measuring tumor volume over time provides a quantitative assessment of the compound's ability to inhibit tumor growth. Monitoring body weight is a simple yet crucial indicator of systemic toxicity.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanism of action is crucial for rational drug design and development. The 3-substituted azetidine derivatives discussed here act on distinct signaling pathways.

Inhibition of Plasmodium falciparum Phenylalanyl-tRNA Synthetase

Bicyclic azetidines, such as BRD3914, have been identified as potent inhibitors of the Plasmodium falciparum phenylalanyl-tRNA synthetase (PfPheRS).[4][5] This enzyme is essential for protein synthesis in the parasite.

PfPheRS_Inhibition_Pathway cluster_parasite Plasmodium falciparum PfPheRS Phenylalanyl-tRNA Synthetase (PfPheRS) ProteinSynthesis Protein Synthesis PfPheRS->ProteinSynthesis Charges tRNA(Phe) tRNAPhe tRNA(Phe) tRNAPhe->PfPheRS Phenylalanine Phenylalanine Phenylalanine->PfPheRS ParasiteGrowth Parasite Growth & Replication ProteinSynthesis->ParasiteGrowth BRD3914 Bicyclic Azetidine (e.g., BRD3914) BRD3914->PfPheRS Inhibits

Caption: Inhibition of parasite protein synthesis by bicyclic azetidines.

By inhibiting PfPheRS, these compounds block the charging of transfer RNA with phenylalanine, thereby halting protein synthesis and leading to parasite death. The selectivity for the parasite enzyme over the human counterpart is a key factor in their therapeutic potential.

Modulation of α4β2-Nicotinic Acetylcholine Receptors

Certain isoxazole-azetidine analogs act as partial agonists at the α4β2-nicotinic acetylcholine receptor (nAChR).[6] These receptors are implicated in the pathophysiology of depression.

nAChR_Modulation_Pathway cluster_neuron Neuronal Synapse AzetidineAnalog Isoxazole-Azetidine Analog nAChR α4β2-Nicotinic Acetylcholine Receptor AzetidineAnalog->nAChR Partial Agonist NeurotransmitterRelease Neurotransmitter Release (e.g., Dopamine, Serotonin) nAChR->NeurotransmitterRelease Activates AntidepressantEffect Antidepressant-like Effect NeurotransmitterRelease->AntidepressantEffect

Caption: Modulation of neuronal signaling by azetidine-based nAChR partial agonists.

By acting as partial agonists, these compounds can modulate neurotransmitter release in brain regions associated with mood regulation, leading to their antidepressant-like effects observed in behavioral models.

Irreversible Inhibition of STAT3 Signaling

Azetidine derivatives have been developed as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7] STAT3 is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer, where it promotes tumor cell proliferation, survival, and migration.

STAT3_Inhibition_Pathway cluster_cancer_cell Cancer Cell STAT3 STAT3 Protein DNA_Binding STAT3 DNA Binding STAT3->DNA_Binding Normally AzetidineInhibitor Azetidine-Based Inhibitor (e.g., H182) AzetidineInhibitor->STAT3 Irreversibly Binds (Covalent Interaction) Gene_Transcription Transcription of Target Genes (c-Myc, Survivin, VEGF) DNA_Binding->Gene_Transcription Tumor_Progression Tumor Proliferation, Survival, & Migration Gene_Transcription->Tumor_Progression

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

These compounds covalently bind to cysteine residues on the STAT3 protein, preventing its DNA-binding activity.[7] This leads to the downregulation of key target genes involved in cancer progression, ultimately resulting in antitumor effects in vitro and in vivo.

Conclusion and Future Directions

The 3-substituted azetidine scaffold represents a highly versatile platform for the development of novel therapeutics. The case studies presented in this guide demonstrate significant in vivo efficacy in diverse and challenging disease models, including infectious disease, central nervous system disorders, and oncology. The favorable pharmacological properties conferred by the azetidine ring, such as improved metabolic stability and receptor affinity, underscore its value in drug discovery.

While the specific exploration of 3-(isopentyloxy)azetidine derivatives is yet to be reported, the successful examples of other 3-substituted analogs provide a strong rationale for the synthesis and evaluation of this novel chemical space. Future research should focus on:

  • Synthesis and Screening: The development of efficient synthetic routes to a library of 3-(isopentyloxy)azetidine derivatives and their subsequent screening against a panel of relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising candidates should be advanced to relevant in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights gained from existing 3-substituted azetidines, researchers can accelerate the discovery and development of the next generation of azetidine-based therapeutics.

References

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (URL not available)
  • Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression - PMC. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - DASH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds - ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (URL not available)
  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL not available)
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor - eScholarship.org. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (URL not available)
  • Azetidines – Knowledge and References - Taylor & Francis. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. | Broad Institute. [Link]

  • Fatty acid amide hydrolase inhibitors. 3: Tetra-substituted azetidine ureas with in vivo activity - FIU Discovery. [Link]

  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate. [Link]

  • EP1498122A1 - Semi-solid systems containing azetidine derivatives - Google P

Sources

Safety Operating Guide

3-(Isopentyloxy)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Isopentyloxy)azetidine Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Immediate Action Card

Chemical Identity: 3-(Isopentyloxy)azetidine Primary Hazards: Highly Flammable (Liquid), Corrosive (Skin/Eye), Potential Peroxide Former (Ether functionality), Reactive (Strained Ring).[1] Disposal Method: High-temperature incineration via an approved hazardous waste contractor. DO NOT dispose of down the drain.

Immediate Action Procedure
Spill (< 10 mL) Absorb with vermiculite/sand.[1] Place in a sealed jar. Label "Flammable/Corrosive."[2]
Spill (> 10 mL) Evacuate area. Isolate ignition sources.[2][3][4][5] Contact EHS/HazMat immediately.
Skin Contact Flush with water for 15 minutes.[2][6] Seek medical attention (potential chemical burn).[7]
Waste Storage Store in a dedicated Flammable/Corrosives cabinet. Segregate from oxidizers and acids.[5][8]

Chemical Identity & Hazard Assessment

To dispose of 3-(Isopentyloxy)azetidine safely, one must understand its composite reactivity.[1][3] It is a bifunctional molecule combining a strained azetidine ring with an isopentyloxy ether tail.

  • Azetidine Ring (Strain & Basicity): The four-membered nitrogen ring possesses significant ring strain (~26 kcal/mol).[1] It is prone to ring-opening reactions, especially in the presence of nucleophiles or acids [1]. As a secondary amine, it is basic and corrosive to tissue.

  • Isopentyloxy Group (Peroxide Risk): The ether linkage introduces the risk of peroxide formation upon prolonged exposure to air and light.[1] Before disposal, the presence of organic peroxides must be ruled out to prevent explosion hazards during transport or incineration [2].

Quantitative Hazard Data
PropertyValue / ClassificationOperational Implication
Flash Point < 23°C (Estimated based on Azetidine)High Fire Risk. Ground all equipment.[1] Use spark-proof tools.
Corrosivity pH > 11 (Aqueous solution)Causes severe burns. Use butyl rubber or heavy nitrile gloves.[1]
Reactivity Acid-Sensitive; PolymerizableSegregate from acids. Exothermic polymerization is possible.[1]
Stability Peroxide Former (Class C)Test for peroxides if container age > 6 months.[1]

Pre-Disposal Stabilization & Segregation

Trustworthiness Protocol: This section acts as a self-validating system. You must perform these checks before moving the chemical to the waste stream.

Step 1: The Peroxide Validation (Essential for Ethers)
  • Why: Ethers can form shock-sensitive peroxide crystals. Transporting peroxidized waste is illegal and dangerous.

  • Protocol:

    • Inspect the liquid for crystals or cloudiness. If crystals are present, DO NOT TOUCH. Evacuate and call EHS.[5]

    • If clear, use a Quantofix® Peroxide 100 (or equivalent) test strip.

    • Result < 10 ppm: Safe for standard solvent disposal.

    • Result > 10 ppm: Must be treated/reduced. Add ferrous sulfate (FeSO₄) or sodium metabisulfite to quench peroxides before declaring waste [3].

Step 2: pH Neutralization Decision
  • Why: Azetidines are basic. Mixing with acidic waste streams (like Aqua Regia or Piranha waste) can cause violent exotherms and toxic fume release.

  • Protocol:

    • Do NOT neutralize in the waste container.

    • Segregate strictly into Basic/Alkaline Organic Waste .

    • Label clearly: "Contains Basic Amines – DO NOT MIX WITH ACIDS."

Disposal Workflows (Step-by-Step)

Workflow A: Liquid Waste (Stock Solutions & Reaction Mixtures)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is corrosive.

  • Solvent Compatibility: Dilute the azetidine with a compatible non-halogenated solvent (e.g., Ethanol, Isopropanol) if it is neat. This reduces the vapor pressure and ring-strain energy density.

  • Labeling: Apply a hazardous waste label containing:

    • Chemical Name: 3-(Isopentyloxy)azetidine Solution.[1]

    • Hazards: Flammable, Corrosive.[2][7][9]

  • Transfer: Pour waste into the container using a funnel in a fume hood. Leave 10% headspace for expansion.

Workflow B: Solid Waste (Contaminated Silica, Drying Agents)
  • Volatilization Check: Ensure no free liquid is pooling.

  • Double Bagging: Place contaminated solids (silica gel, filter paper) into a heavy-duty clear polyethylene bag.

  • Sealing: Twist and tape the bag neck. Place this bag inside a second bag (double containment).

  • Binning: Dispose of in the Solid Hazardous Waste drum (Incineration stream).

Workflow C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a solvent (e.g., Acetone).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste (Workflow A) container.

  • Defacing: Cross out the original label. Mark "Empty."

  • Disposal: Place the clean, dry container in the glass recycling or trash, depending on local institutional policy.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 3-(Isopentyloxy)azetidine, ensuring no incompatible streams are mixed.

DisposalWorkflow Start Waste: 3-(Isopentyloxy)azetidine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Items StateCheck->Solid PeroxideCheck Check Peroxides (Ether Hazard) Liquid->PeroxideCheck StreamB Stream B: Solid HazWaste (Double Bagged) Solid->StreamB Crystals Crystals Visible? PeroxideCheck->Crystals Age > 6 months Segregation Segregate Stream PeroxideCheck->Segregation Fresh / Tested Safe BombSquad STOP: Call EHS/Bomb Squad (Explosion Risk) Crystals->BombSquad Yes Quench Quench Peroxides (FeSO4 Treatment) Crystals->Quench No, but High ppm Quench->Segregation StreamA Stream A: Flammable/Basic (Do NOT mix with Acids) Segregation->StreamA Incineration High Temp Incineration StreamA->Incineration Ship to Vendor StreamB->Incineration Ship to Vendor

Caption: Operational decision tree for segregating and treating 3-(Isopentyloxy)azetidine waste streams.

Emergency Spill Response Protocol

In the event of a spill, speed and containment are vital to prevent vapor migration and fire.[10]

  • Isolate: Immediately shut off hot plates and stirrers.

  • Protect: Don PPE (Goggles, Lab Coat, Nitrile/Butyl Gloves).[5]

  • Contain: Ring the spill with absorbent pillows or sand.

  • Absorb: Cover the liquid with vermiculite or spill-kit absorbent.[4]

  • Clean: Scoop material into a wide-mouth jar. Wipe the surface with soap and water.[6][11]

  • Ventilate: Keep fume hoods running; open windows if safe to do so.

References

  • Padwa, A. (2012).[2] Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Link

Sources

Personal protective equipment for handling 3-(Isopentyloxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3-(Isopentyloxy)azetidine

As a drug development professional or laboratory scientist, handling novel nitrogen heterocycles requires moving beyond generic safety data sheets (SDS) to understand the specific structure-activity relationships that dictate hazard profiles. 3-(Isopentyloxy)azetidine (CAS: 1220038-73-2) presents a unique set of logistical and safety challenges due to its molecular architecture.

This guide provides a self-validating, field-proven protocol for the safe handling, transfer, and disposal of this compound, ensuring scientific integrity and operational safety[1][2].

Chemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first understand why 3-(Isopentyloxy)azetidine is hazardous. The risks are driven by two key structural features:

  • The Azetidine Ring (Corrosivity): Azetidine is a highly strained, four-membered secondary amine. With a pKa of approximately 11.2, it is a strong organic base. Upon contact with moisture in human tissue or eyes, it rapidly causes liquefaction necrosis and irreversible corneal damage. Furthermore, as a low-molecular-weight free base, it possesses sufficient vapor pressure to cause severe respiratory tract burns.

  • The Isopentyloxy Tail (Permeation): The addition of the branched, lipophilic isopentyloxy (isoamyl ether) group significantly increases the molecule's lipid solubility. This allows the compound to permeate standard lipid bilayers (human skin) and degrade thin latex or standard nitrile gloves much faster than highly polar amines.

Required Personal Protective Equipment (PPE) Matrix

Based on the hazard profile and OSHA's Personal Protective Equipment standards[3], standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

Protection ZoneRequired EquipmentSpecificationCausality / Rationale
Dermal (Hands) Double GlovesInner: 4-mil Nitrile.Outer: 8-mil Butyl Rubber.The lipophilic ether tail facilitates rapid breakthrough in standard nitrile. Butyl rubber provides a superior barrier against amine/ether hybrids.
Ocular/Face Splash Goggles & ShieldANSI Z87.1 rated chemical goggles + full face shield.Secondary amines are highly basic; even micro-splashes cause irreversible corneal opacity within seconds.
Respiratory Fume Hood / RespiratorHood with min 100 fpm face velocity.High vapor pressure of the free base amine presents a severe inhalation and respiratory burn hazard.
Body Lab Coat & ApronFR-rated or 100% cotton coat, fully buttoned + chemical apron.Prevents bulk dermal exposure and protects against localized spills during pressurized transfers.

Operational Workflow: Step-by-Step Methodology

Because azetidines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts and can degrade over time, handling must be done with precision to maintain both safety and chemical integrity.

Phase 1: Pre-Operational Setup
  • Validate Containment: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not open the chemical vessel if the hood alarm is sounding.

  • Segregate Incompatibles: Clear the workspace of strong oxidizing agents, acids, and specifically halogenated solvents (e.g., dichloromethane, chloroform). Secondary amines can undergo slow, exothermic Menschutkin alkylation reactions with halocarbons, leading to dangerous pressure buildup.

  • Don PPE: Follow the strict donning order: Lab coat

    
     Inner nitrile gloves 
    
    
    
    Chemical goggles
    
    
    Face shield
    
    
    Outer butyl rubber gloves.
Phase 2: Handling and Transfer
  • Secondary Containment: Place the source bottle of 3-(Isopentyloxy)azetidine inside a secondary polyethylene containment tray to catch any drips.

  • Inert Atmosphere Transfer: To prevent CO2 absorption and oxidation, flush the receiving vessel with inert gas (Nitrogen or Argon).

  • Syringe Technique: Use a glass, gas-tight syringe equipped with a Luer-lock stainless steel needle. Do not use standard plastic syringes, as the lipophilic ether component may leach plasticizers or degrade the plunger seal.

  • Execute Transfer: Draw the liquid slowly to prevent cavitation and aerosolization. Transfer the liquid directly into the receiving vessel, keeping the needle tip low to minimize vapor generation.

Phase 3: Post-Operation Decontamination
  • Quench Residuals: Rinse the syringe and any contaminated glassware with a dilute, weak acid solution (e.g., 5% citric acid) inside the fume hood to neutralize the amine before removing the equipment for standard washing.

  • Surface Wipe: Wipe down the immediate fume hood work surface with a damp cloth, followed by a 10% isopropanol wipe.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and surface corrosion. Never use strong acids (like HCl or H2SO4) to neutralize an amine spill , as the resulting acid-base reaction is highly exothermic and will violently boil the chemical, creating a toxic vapor cloud[1][2].

Spill Response Methodology
  • Isolate: Immediately alert personnel and evacuate the immediate vicinity.

  • Ventilate: Ensure the fume hood sash is lowered to the optimal height to maximize exhaust draw.

  • Neutralize: Cover the spill completely with a weak solid acid, such as citric acid powder or sodium bisulfate . This safely converts the volatile free base into a stable, non-volatile organic salt.

  • Absorb & Collect: Once neutralized, sweep the solid using a non-sparking tool and an inert absorbent (vermiculite or sand). Place the material into a hazardous waste bucket with a secure lid.

Waste Disposal Routing
  • Liquid Waste: Route all liquid waste containing this compound into a dedicated "Basic Organic Waste" or "Halogen-Free Organic Waste" carboy.

  • Warning: Ensure the waste stream is strictly segregated from acidic wastes and chlorinated solvents.

Workflow Visualization

G Start Start: 3-(Isopentyloxy)azetidine PPE Don PPE (Butyl Gloves, Goggles, Shield) Start->PPE Hood Transfer to Fume Hood (>100 fpm face velocity) PPE->Hood Spill Spill Occurs? Hood->Spill SmallSpill Small Spill (<50 mL) Neutralize with Citric Acid Spill->SmallSpill Yes, Localized LargeSpill Large Spill (>50 mL) Evacuate & Call HazMat Spill->LargeSpill Yes, Uncontained Execute Execute Transfer (Syringe / Inert Atmosphere) Spill->Execute No Decon Decontaminate Surfaces (10% Citric Acid, then IPA) SmallSpill->Decon Dispose Waste Disposal (Segregate from Halogens) Execute->Dispose Dispose->Decon

Fig 1: Operational and spill response workflow for 3-(Isopentyloxy)azetidine handling.

References

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Hierarchy of Controls Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.